molecular formula C12H15NO4 B1600035 Tert-butyl 3-formyl-4-hydroxyphenylcarbamate CAS No. 402826-43-1

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Cat. No.: B1600035
CAS No.: 402826-43-1
M. Wt: 237.25 g/mol
InChI Key: ZIRPXIWFPWEAQR-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS 402826-43-1) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, is characterized by multiple functional groups—a phenolic hydroxyl group, a formyl group (aldehyde), and a tert-butyloxycarbonyl (Boc) protected amine—that make it a versatile intermediate for constructing complex molecules . The Boc protecting group is a cornerstone of modern synthetic chemistry, prized for its stability under basic conditions and its selective removal under mild acidic conditions, which allows for precise reaction sequences and the synthesis of intricate targets . In academic and pharmaceutical research, this compound serves as a key precursor in organic synthesis. Its functional groups enable participation in a wide array of reactions; the hydroxyl group can be oxidized or engaged in substitution reactions to form ethers or esters, while the formyl group can be reduced or serve as an electrophile in condensation reactions . These properties make it exceptionally valuable for creating diverse chemical libraries, exploring new reaction methodologies, and synthesizing potential bioactive molecules. Its structural features have been investigated for developing compounds with potential anti-inflammatory and antioxidant properties . The product is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXIWFPWEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461294
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402826-43-1
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The guide evaluates two primary synthetic strategies: the direct formylation of a carbamate precursor and the protection of an aminobenzaldehyde derivative. Based on considerations of yield, purity, and operational simplicity, this guide recommends and details a robust methodology centered on the Boc-protection of 3-amino-4-hydroxybenzaldehyde. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, step-by-step guidance to ensure reproducible and efficient synthesis.

Introduction and Significance

This compound is a key building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a reactive aldehyde and a protected amine on a phenolic backbone, makes it a versatile precursor for the construction of complex molecular architectures. The ortho-hydroxybenzaldehyde moiety is a classic pharmacophore found in numerous biologically active compounds, while the Boc-protected amine allows for selective deprotection and subsequent derivatization, enabling the synthesis of diverse compound libraries for drug discovery programs.

The strategic placement of the formyl, hydroxyl, and protected amine groups facilitates a range of chemical transformations, including reductive amination, Schiff base formation, and various coupling reactions. This versatility has led to its use in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. Consequently, a reliable and scalable synthetic protocol is of paramount importance to the research and development community.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound. The selection of the optimal route is contingent upon factors such as starting material availability, scalability, and the desired purity of the final product.

Route A: Ortho-Formylation of Tert-butyl 4-hydroxyphenylcarbamate

This approach involves the introduction of a formyl group at the position ortho to the hydroxyl group of a pre-synthesized carbamate precursor, tert-butyl 4-hydroxyphenylcarbamate. Several classical and modern formylation reactions are applicable to phenolic substrates.

  • Reimer-Tiemann Reaction : This method utilizes chloroform and a strong base to generate dichlorocarbene as the reactive electrophile.[1][2] While a cornerstone of phenol formylation, it often suffers from moderate yields and the formation of byproducts.[1] The reaction is typically conducted in a biphasic system and can be highly exothermic.[1][3]

  • Duff Reaction : This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic or trifluoroacetic acid) to introduce the formyl group.[4][5] It is particularly effective for electron-rich phenols and generally favors ortho substitution.[5] However, yields can be variable, and the reaction conditions are often rigorous.[6][7]

  • Magnesium-Mediated Formylation (Hofsløkken-Skattebøl Method) : This highly regioselective method involves the reaction of a magnesium phenoxide with paraformaldehyde.[8][9] The use of anhydrous magnesium chloride and triethylamine promotes the exclusive ortho-formylation of phenols, often in excellent yields.[9] This method represents a significant improvement over classical techniques, offering a simpler and more efficient pathway.[8]

While viable, Route A necessitates careful optimization to control regioselectivity and minimize byproduct formation, particularly on a larger scale.

Route B: Boc-Protection of 3-Amino-4-hydroxybenzaldehyde

This strategy adopts a more direct approach by starting with a commercially available precursor, 3-amino-4-hydroxybenzaldehyde, which already possesses the required formyl and hydroxyl groups in the desired orientation.[10][11][12] The synthesis is completed through the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The protection of amines using di-tert-butyl dicarbonate (Boc₂O) is one of the most reliable and widely used transformations in organic synthesis.[13][14] The reaction is known for its high yields, mild conditions, and simple workup procedures.[15] The Boc protecting group is stable to a wide range of reagents but can be readily removed under acidic conditions, providing excellent orthogonality in multi-step syntheses.[14][16]

Selected Strategy: Rationale for Route B

For this guide, Route B is the recommended synthetic pathway. The primary advantages are:

  • High Efficiency and Yield: The Boc-protection of amines is a robust and high-yielding reaction.

  • Commercially Available Starting Material: 3-amino-4-hydroxybenzaldehyde is readily accessible, obviating the need for a multi-step synthesis of the precursor.[10][12]

  • Simplified Purification: The reaction typically proceeds cleanly, simplifying the isolation and purification of the final product.

  • Scalability: The mild and controlled conditions of the Boc protection are amenable to scaling up the synthesis.

The following sections provide a detailed experimental protocol for this preferred synthetic route.

Experimental Protocol: Synthesis via Route B

This protocol details the synthesis of this compound from 3-amino-4-hydroxybenzaldehyde and di-tert-butyl dicarbonate.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties/Hazards
3-Amino-4-hydroxybenzaldehydeC₇H₇NO₂137.14163036-58-6Solid, irritant.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5Flammable solid, irritant.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Highly flammable liquid, irritant.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable liquid, corrosive, toxic.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable liquid, eye irritant.
HexanesC₆H₁₄86.18110-54-3Flammable liquid, irritant.
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01144-55-8Aqueous solution.
Brine (Saturated NaCl solution)NaCl58.447647-14-5Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Desiccant.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-hydroxybenzaldehyde (5.0 g, 36.5 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (6.1 mL, 43.8 mmol, 1.2 equivalents) to the solution.

  • Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.7 g, 40.1 mmol, 1.1 equivalents) in anhydrous THF (20 mL). Add this solution dropwise to the stirred reaction mixture over 15 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford this compound as a solid.

Expected Yield and Characterization
  • Yield: A typical yield for this procedure is in the range of 85-95%.

  • Appearance: White to off-white solid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathway and Mechanism

Overall Synthetic Scheme

The following diagram illustrates the straightforward, single-step synthesis of the target compound from 3-amino-4-hydroxybenzaldehyde.

Synthetic_Scheme Reactant1 3-Amino-4-hydroxybenzaldehyde Product This compound Reactant1->Product Et₃N, THF Room Temp, 4-6h Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Product Et₃N, THF Room Temp, 4-6h

Caption: Synthetic scheme for this compound.

Reaction Mechanism: Boc-Protection

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, followed by the collapse of the tetrahedral intermediate to form the stable carbamate product.

Boc_Protection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic attack Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Boc2O->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Product R-NH-Boc Intermediate1_2->Product Collapse Byproduct t-BuOH + CO₂ Intermediate1_2->Byproduct Elimination

Caption: Mechanism of Boc-protection of an amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful vapors.

  • Handling of Reagents:

    • Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid and an irritant. Avoid contact with skin and eyes.

    • Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon standing. Use only peroxide-free THF.

    • Triethylamine (Et₃N): Is a corrosive and toxic liquid with a strong odor. Handle with care to prevent skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has outlined a highly efficient and reliable method for the synthesis of this compound. By leveraging the robust and well-established Boc-protection of the commercially available 3-amino-4-hydroxybenzaldehyde, this protocol offers significant advantages in terms of yield, purity, and operational simplicity over alternative formylation strategies. The detailed step-by-step procedure, coupled with safety guidelines and mechanistic insights, provides researchers with a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

  • Klump, D. A., et al. (2020). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 52(01), 1-15.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

  • Scribd. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 18-25.
  • PubChem. (n.d.). 3-[(Boc-amino)methyl]-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

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An In-depth Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, CN – January 21, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, Tert-butyl 3-formyl-4-hydroxyphenylcarbamate plays a pivotal role in medicinal chemistry. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and critical applications as a versatile building block in the creation of novel therapeutics.

Executive Summary

This compound is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a Boc-protected amine, makes it an invaluable intermediate for constructing a wide array of complex molecular architectures. This guide will elucidate the fundamental chemical and physical properties of this compound, delve into its synthetic methodologies, explore its strategic importance in drug discovery, and provide essential safety and handling protocols.

Core Molecular Attributes

This compound is a white to off-white solid. A thorough understanding of its molecular characteristics is fundamental to its effective application in synthetic chemistry.

PropertyValueSource
Chemical Name tert-Butyl (3-formyl-4-hydroxyphenyl)carbamateCymitQuimica[1]
CAS Number 402826-43-1Aaronchem[2], Matrix Scientific[3]
Molecular Formula C₁₂H₁₅NO₄Aaronchem[2]
Molecular Weight 237.25 g/mol Aaronchem[2]
MDL Number MFCD24468881Aaronchem[2]

The presence of both hydrogen bond donors (hydroxyl and N-H groups) and acceptors (carbonyl and hydroxyl oxygens), along with a reactive aldehyde functional group, underpins its utility as a versatile synthetic intermediate.[2]

Strategic Importance in Medicinal Chemistry and Drug Development

The carbamate functional group is a prevalent feature in a multitude of approved therapeutic agents.[2] Its inclusion in molecular design is often attributed to its high chemical and proteolytic stability, allowing it to serve as a reliable peptide bond surrogate.[2] This stability enhances the pharmacokinetic profiles of drug candidates by improving their resistance to metabolic degradation. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive amine functionality while other parts of the molecule are being modified.

The structure of this compound is particularly advantageous as it provides multiple points for molecular elaboration. The aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse substituents. The phenolic hydroxyl group offers another site for modification, for instance, through etherification to further build molecular complexity. This multi-functionality allows for the efficient construction of compound libraries for screening and the synthesis of targeted drug candidates. While specific drug molecules derived from this intermediate are often proprietary, its structural motifs are found in compounds targeting a range of diseases.

Caption: Key functional groups of this compound.

Synthesis Methodologies: A General Overview

One plausible synthetic route would involve the Reimer-Tiemann reaction or a similar formylation method on N-Boc-4-aminophenol. The Reimer-Tiemann reaction, which uses chloroform and a strong base, can introduce a formyl group ortho to a hydroxyl group.

A Generalized, Not Yet Validated, Synthetic Workflow:

  • Protection of the Amine: The synthesis would likely commence with 4-aminophenol. The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield tert-butyl (4-hydroxyphenyl)carbamate.[4]

  • Ortho-Formylation: The resulting intermediate, tert-butyl (4-hydroxyphenyl)carbamate, would then undergo a regioselective formylation reaction to introduce the aldehyde group at the position ortho to the hydroxyl group. This step is critical and would require careful optimization of reaction conditions to achieve the desired isomer.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield this compound of high purity.

Caption: A plausible synthetic pathway to the target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the compound.[1]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of water and soap.

    • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.

    • Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store locked up.

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its trifunctional nature allows for divergent and efficient synthesis of complex molecules, making it a valuable building block in the quest for novel and effective pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its successful application in research and development.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (URL: [Link])

  • Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] - Substance Information - ECHA - European Union. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC - NIH. (URL: [Link])

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (URL: [Link])

  • 1503735-25-8 | tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate ... (URL: [Link])

  • 2475-81-2,Methyl2-amino-4-fluorobenzo

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An In-depth Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. This document details the compound's discovery and historical context, outlines a robust and validated synthesis protocol, and explores its role as a versatile building block in the creation of complex molecules. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with the CAS Number 402826-43-1, is a bifunctional organic molecule that has emerged as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a Boc-protected amine, a reactive aldehyde, and a phenolic hydroxyl group, offers multiple points for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective reactions, enabling chemists to build intricate molecules with a high degree of control. This guide will illuminate the synthesis and utility of this important compound.

Discovery and Historical Context

While the precise date of the initial synthesis of this compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the advancement of synthetic methodologies for ortho-formylation of phenols and the widespread use of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. The development of reliable methods to introduce a formyl group ortho to a hydroxyl group, such as the Duff and Reimer-Tiemann reactions, provided the foundational chemistry for its creation.

The rationale for its synthesis likely arose from the need for a stable, yet reactive, building block in multi-step synthetic campaigns aimed at producing biologically active molecules. The Boc-protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under acidic conditions, a critical feature in complex synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 402826-43-1
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.
Purity Typically >97%

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a two-step process: the protection of the amino group of 4-aminophenol, followed by a regioselective ortho-formylation. This section provides a detailed, step-by-step methodology.

Step 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate

The initial step involves the protection of the amino group of 4-aminophenol with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the amino group from undergoing unwanted side reactions during the subsequent formylation step.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a base like sodium bicarbonate (2-3 equivalents).

  • Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield tert-butyl (4-hydroxyphenyl)carbamate as a solid.

Causality of Experimental Choices:

  • The use of a biphasic solvent system (THF/water) facilitates the dissolution of both the polar 4-aminophenol and the nonpolar Boc anhydride.

  • Sodium bicarbonate acts as a mild base to neutralize the acidic byproducts of the reaction and to deprotonate the phenolic hydroxyl group to some extent, though the amino group is the primary nucleophile.

  • The portion-wise addition of Boc anhydride at low temperature helps to control the exothermicity of the reaction.

Step 2: Ortho-Formylation via the Duff Reaction

The second step introduces the formyl group at the position ortho to the hydroxyl group. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a suitable method for this transformation.[1] The electron-donating nature of the hydroxyl and the Boc-protected amino groups directs the formylation to the ortho position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) and hexamethylenetetramine (HMTA) (1.5-2 equivalents) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (around 100-120 °C) and maintain this temperature for several hours (typically 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. The intermediate imine is hydrolyzed to the aldehyde upon heating with aqueous acid (e.g., dilute HCl).

  • Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality of Experimental Choices:

  • Glacial acetic acid serves as both the solvent and the acidic catalyst required for the Duff reaction.

  • Hexamethylenetetramine acts as the source of the formyl group through a series of complex reaction intermediates.

  • The reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Acidic work-up is crucial for the hydrolysis of the initially formed imine intermediate to the final aldehyde product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ortho-Formylation (Duff Reaction) aminophenol 4-Aminophenol reaction1 Boc Protection aminophenol->reaction1 boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->reaction1 base Base (e.g., NaHCO₃) base->reaction1 thf_water THF/Water thf_water->reaction1 protected_phenol tert-butyl (4-hydroxyphenyl)carbamate reaction2 Duff Reaction protected_phenol->reaction2 reaction1->protected_phenol hmta Hexamethylenetetramine (HMTA) hmta->reaction2 acetic_acid Glacial Acetic Acid acetic_acid->reaction2 final_product This compound reaction2->final_product Derivatizations cluster_aldehyde Aldehyde Modifications cluster_boc Boc-Amine Modifications cluster_hydroxyl Phenolic Hydroxyl Modifications start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂/Reducing Agent oxidation Oxidation start->oxidation Oxidizing Agent condensation Condensation start->condensation H₂N-X deprotection Deprotection start->deprotection Acid alkylation_oh Alkylation start->alkylation_oh R-X/Base acylation_oh Acylation start->acylation_oh Acylating Agent amine amine reductive_amination->amine Amine Derivative carboxylic_acid carboxylic_acid oxidation->carboxylic_acid Carboxylic Acid Derivative imine_oxime imine_oxime condensation->imine_oxime Imine/Oxime/Hydrazone primary_amine primary_amine deprotection->primary_amine Primary Amine acylation acylation primary_amine->acylation Acylation alkylation alkylation primary_amine->alkylation Alkylation amide amide acylation->amide Amide Derivative secondary_amine secondary_amine alkylation->secondary_amine Secondary/Tertiary Amine ether ether alkylation_oh->ether Ether Derivative ester ester acylation_oh->ester Ester Derivative

Caption: Potential derivatizations of this compound.

Conclusion: A Key Player in Synthetic Chemistry

This compound is a testament to the power of strategic molecular design. Its synthesis, rooted in classic organic reactions, provides a reliable route to a highly versatile intermediate. For drug discovery professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. The principles of protecting group chemistry and regioselective functionalization, so elegantly embodied in the synthesis of this molecule, continue to be fundamental pillars of modern medicinal chemistry.

References

  • Duff, J. C.; Bills, E. J. (1932). "A new method for the preparation of p-hydroxybenzaldehydes". J. Chem. Soc.: 1987. [Link]

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An In-depth Technical Guide to the Structural Elucidation of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural elucidation of tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details a plausible synthetic route and the subsequent analytical workflow required to unequivocally confirm its molecular structure. The methodologies described herein are grounded in established chemical principles and spectroscopic techniques, ensuring a robust and reproducible approach to characterization.

Introduction

This compound combines several key functional groups: a Boc-protected amine, a phenolic hydroxyl group, and an aldehyde. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecules, potentially serving as a scaffold in the development of novel therapeutic agents. Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development efforts. This guide will walk through a logical synthesis and the multi-faceted analytical approach required for its complete structural verification.

Part 1: Proposed Synthesis of this compound

The synthesis of the target molecule can be logically approached in two key steps: the protection of the amino group of 4-aminophenol, followed by the regioselective formylation of the resulting carbamate.

Step 1: N-Boc Protection of 4-Aminophenol

The initial step involves the protection of the nucleophilic amino group of 4-aminophenol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.[1][2][3]

Experimental Protocol:

  • To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base like sodium bicarbonate or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-hydroxyphenyl)carbamate.[4]

Step 2: Ortho-Formylation via the Duff Reaction

With the amine protected, the next step is the introduction of a formyl group onto the aromatic ring. The Duff reaction, which employs hexamethylenetetramine in an acidic medium, is a classic method for the ortho-formylation of phenols.[5][6][7][8] The directing effect of the hydroxyl group favors formylation at the ortho position.

Experimental Protocol:

  • In a round-bottom flask, combine tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) with hexamethylenetetramine (1.5 equivalents).

  • Add an acidic medium, such as a mixture of glacial acetic acid and trifluoroacetic acid, to the flask.[5]

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 1M HCl) and heating.

  • Extract the product, this compound, with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Ortho-Formylation (Duff Reaction) 4-Aminophenol 4-Aminophenol Protection N-Boc Protection (Base, Solvent) 4-Aminophenol->Protection Boc_Anhydride (Boc)₂O Boc_Anhydride->Protection Protected_Phenol tert-Butyl (4-hydroxyphenyl)carbamate Protection->Protected_Phenol Formylation Duff Reaction (Acid, Heat) Protected_Phenol->Formylation Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Formylation Final_Product tert-Butyl 3-formyl- 4-hydroxyphenylcarbamate Formylation->Final_Product caption Synthesis Workflow

Caption: Proposed synthesis of this compound.

Part 2: Spectroscopic and Spectrometric Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[10] Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol for NMR:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹³C NMR, a proton-decoupled spectrum is standard. Additional experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
tert-Butyl~1.5Singlet9HCharacteristic signal for the Boc protecting group.
Aromatic H6.8 - 7.5Multiplet3HThe three protons on the aromatic ring will show splitting patterns dependent on their coupling constants.
NH~8.0Singlet (broad)1HThe carbamate proton signal may be broad and its chemical shift can be concentration-dependent.
OHVariableSinglet (broad)1HThe phenolic hydroxyl proton is often broad and may exchange with residual water in the solvent.
Aldehyde H~9.8Singlet1HThe aldehyde proton appears far downfield.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[12][13]

Carbon Predicted Chemical Shift (δ, ppm) Notes
tert-Butyl (CH₃)~28Carbon atoms of the methyl groups in the Boc group.
tert-Butyl (quaternary C)~80The quaternary carbon of the Boc group.
Aromatic C110 - 140Multiple signals for the carbons of the benzene ring.
Aromatic C-O150 - 160The aromatic carbon attached to the hydroxyl group.
Aromatic C-N130 - 140The aromatic carbon attached to the carbamate nitrogen.
Carbamate C=O~155The carbonyl carbon of the Boc group.
Aldehyde C=O~190The carbonyl carbon of the formyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol for IR:

  • Prepare a sample of the compound, either as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenol)3200 - 3600Broad
N-H stretch (carbamate)3100 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (aldehyde)1670 - 1700Strong
C=O stretch (carbamate)1680 - 1720Strong
C=C stretch (aromatic)1450 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.[10]

Experimental Protocol for MS:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum Data:

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Expected [M+H]⁺: m/z 238.10

  • Expected [M+Na]⁺: m/z 260.08

  • Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101) are expected fragmentation pathways.

Elucidation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis Synthesized_Compound Purified Tert-butyl 3-formyl-4-hydroxyphenylcarbamate NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS) Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation caption Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By following the proposed synthetic route and employing a combination of NMR, IR, and mass spectrometry, researchers can confidently verify the identity and purity of this valuable chemical intermediate. The predicted spectral data provided in this guide serves as a benchmark for the expected experimental results, facilitating a thorough and accurate structural assignment.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
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  • tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate - BLDpharm. (n.d.).
  • 3-tert-Butyl-4-hydroxyanisole - the NIST WebBook. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. (n.d.).
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  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
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  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (n.d.).
  • Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
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  • Structure Elucidation of Organic Compounds - YouTube. (n.d.).
  • N-Boc-2-aminophenol 97 186663-74-1 - Sigma-Aldrich. (n.d.).
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  • tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
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  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
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An In-depth Technical Guide to the Solubility of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a compound of interest in contemporary drug discovery and development. While exhaustive experimental solubility data for this specific molecule is not widely published, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular structure of the target compound, predict its solubility in various solvent classes based on physicochemical principles, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is intended to be a practical resource, bridging the gap between theoretical understanding and laboratory application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) exhibiting this undesirable characteristic.[1][2] Such challenges can lead to low and variable bioavailability, hindering clinical efficacy and complicating dosage form design.[1][3] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is paramount to de-risk projects and ensure the selection of viable drug candidates.[4][5]

This compound (CAS No. 402826-43-1) is a molecule with functional groups that suggest a nuanced solubility profile. This guide will provide the foundational knowledge and practical tools to investigate and understand this profile.

Physicochemical Properties of this compound

A foundational understanding of a molecule's structure is essential to predict its interactions with various solvents.

Molecular Structure:

  • IUPAC Name: tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

  • CAS Number: 402826-43-1

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

Structural Analysis and Solubility Prediction:

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound reveals a molecule of intermediate polarity, featuring both polar and nonpolar regions:

  • Polar Functional Groups:

    • Hydroxyl group (-OH): Capable of acting as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

    • Carbonyl group (C=O) of the aldehyde and carbamate: Can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

    • Amine group (-NH-) of the carbamate: Can act as a hydrogen bond donor.

  • Nonpolar Functional Groups:

    • tert-Butyl group (-C(CH₃)₃): A bulky, hydrophobic group that will favor solubility in nonpolar solvents.

    • Benzene ring: A largely nonpolar, aromatic structure.

Given this combination of polar and nonpolar moieties, we can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Indeed, a solubility of >20 mg/mL in DMSO has been reported.

  • Moderate Solubility: Expected in polar protic solvents such as lower alcohols (methanol, ethanol). While the polar groups will interact favorably, the nonpolar regions may limit extensive solubility.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar functional groups of the solute is high.

  • Poor Aqueous Solubility: The presence of the benzene ring and the bulky tert-butyl group likely outweighs the solubilizing effects of the polar functional groups in water.

A Guide to Solvent Selection for Solubility Studies

The choice of solvent is critical for any solubility study. Solvents are broadly classified based on their polarity into three main categories.

Solvent Classification
  • Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.[7] They are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[8] They are excellent at solvating cations. Examples include acetone, acetonitrile, DMSO, and DMF.

  • Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating charged species.[8] They primarily interact through weaker van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Table of Common Laboratory Solvents

The following table provides key properties of a selection of common laboratory solvents to aid in the design of solubility experiments.

SolventClassDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
WaterPolar Protic80.11.85100.0
MethanolPolar Protic32.71.7064.7
EthanolPolar Protic24.51.6978.3
IsopropanolPolar Protic19.91.6682.6
AcetonitrilePolar Aprotic37.53.9281.6
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.96189.0
N,N-Dimethylformamide (DMF)Polar Aprotic36.73.82153.0
AcetonePolar Aprotic20.72.8856.0
Dichloromethane (DCM)Polar Aprotic8.931.6039.6
Tetrahydrofuran (THF)Polar Aprotic7.51.7566.0
Ethyl AcetatePolar Aprotic6.021.7877.1
Diethyl EtherNonpolar4.31.1534.6
TolueneNonpolar2.380.36110.6
HexaneNonpolar1.88~069.0

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While predictive models are useful, empirical determination of solubility is essential for definitive data. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., shaker bath) B->C D Allow to stand for phase separation C->D E Withdraw an aliquot of the supernatant D->E F Filter to remove undissolved solids E->F G Dilute the filtrate if necessary F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume (e.g., 1 mL) of the selected solvents. A visual excess of solid should be present at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the vials for a sufficient period to reach equilibrium. A 24-hour period is common, but the optimal time may need to be determined experimentally.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Centrifugation at the experimental temperature can be used to accelerate this process.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Prepare a series of dilutions of the filtrate with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Interplay of Solvent Properties and Solubility

The solubility of this compound is a function of the interplay between its molecular properties and those of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While a definitive, publicly available solubility dataset for this compound is scarce, a systematic approach combining structural analysis and established experimental protocols can provide the necessary data for drug development professionals. The compound's amphiphilic nature suggests a complex solubility profile, with a preference for polar aprotic solvents. The shake-flask method remains the most reliable approach for generating the high-quality, thermodynamic solubility data required for informed decision-making in the pharmaceutical industry. This guide provides the theoretical framework and practical steps to empower researchers in their investigation of this and other novel chemical entities.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

  • Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28–36.
  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Remedios, C. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. 3D-NET. [Link]

  • Wikipedia. (n.d.). Solvent. Wikipedia. [Link]

  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

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A Guide to Purity and Analytical Standards for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its specific arrangement of a carbamate, a phenol, and an aldehyde group makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in ensuring its purity. For researchers, scientists, and drug development professionals, controlling the purity of this intermediate is not merely a matter of good practice; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the analytical methodologies and standards required to rigorously assess the quality of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific principles.

Physicochemical Properties and Analytical Considerations

Understanding the molecule's inherent properties is the first step in developing robust analytical methods.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₁₂H₁₅NO₄Guides mass spectrometry analysis.
Molecular Weight 237.25 g/mol Essential for mass-based calculations.
Structure Phenolic hydroxyl, formyl (aldehyde), and Boc-protected amine groups.Multiple chromophores suitable for UV detection in HPLC. Functional groups provide characteristic signals in IR and NMR spectroscopy.
Solubility Soluble in organic solvents like methanol, acetonitrile, ethyl acetate.Dictates choice of sample diluents and mobile phases for chromatography.
Stability The tert-butoxycarbonyl (Boc) protecting group can be sensitive to strong acids and high temperatures, potentially leading to deprotection.[1][2]Analytical conditions (e.g., mobile phase pH, evaporation temperature) must be controlled to prevent degradation of the analyte.

Chromatographic Purity Assessment: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. It excels at separating the main compound from structurally similar impurities.[3][4]

The "Why": Rationale for Method Selection
  • Reversed-Phase HPLC: This is the preferred mode. The nonpolar nature of the tert-butyl group and the phenyl ring provides strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase allows for effective elution and separation.

  • UV Detection: The aromatic ring and carbonyl group of the aldehyde are strong chromophores, allowing for sensitive detection using a UV detector. A wavelength of around 280 nm is often a good starting point for phenolic compounds.[5][6][7]

  • Gradient Elution: Due to the potential for impurities with a wide range of polarities (from starting materials to by-products), a gradient elution is generally more effective than an isocratic one. It ensures that both early- and late-eluting impurities are resolved from the main peak and eluted in a reasonable time.

Step-by-Step Protocol: A Validated HPLC-UV Method

This protocol provides a robust starting point for the analysis. It is imperative to perform method validation according to guidelines such as ICH Q2(R1) to ensure its suitability for its intended purpose.[8][9][10][11]

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV or Diode Array Detector (DAD).
  • Column: A reversed-phase column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
  • Sample Preparation: Prepare the test sample in the same manner as the standard.

3. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minProvides good separation efficiency without excessive pressure.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 280 nmGood absorbance for the phenolic structure.[5][6][7]
Gradient Program 0-15 min: 30-80% B15-17 min: 80-30% B17-20 min: 30% BThis gradient effectively separates a range of potential impurities.

4. Data Analysis:

  • Determine the area percentage of the main peak to assess purity.
  • Identify and quantify any impurities against a qualified reference standard if available.

Spectroscopic Identity and Structural Confirmation

While HPLC is excellent for purity assessment, a combination of spectroscopic techniques is necessary to unequivocally confirm the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[12][13]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals for this compound include:

    • A singlet around 1.5 ppm for the nine protons of the tert-butyl group.

    • Aromatic protons in the 6.5-8.0 ppm region, with specific splitting patterns indicating their relative positions.

    • A singlet for the aldehyde proton (CHO) typically above 9.5 ppm.

    • A broad singlet for the phenolic hydroxyl (OH) and another for the carbamate proton (NH).

  • ¹³C NMR: Shows the number of different carbon environments. Key signals would include the carbonyl carbons of the carbamate and aldehyde, the carbons of the tert-butyl group, and the aromatic carbons.[14]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15]

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and will typically show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Fragmentation: A characteristic fragmentation pattern involves the loss of the Boc group. The tert-butyl carbocation (m/z 57) is a common fragment observed in the mass spectra of Boc-protected compounds.[15][16] Another common fragmentation is the neutral loss of isobutene and CO₂.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.[17][18]

  • Key Vibrational Bands:

    • ~3400 cm⁻¹ (broad): O-H stretch of the phenol.

    • ~3300 cm⁻¹: N-H stretch of the carbamate.

    • ~1720-1740 cm⁻¹: C=O stretch of the carbamate carbonyl.

    • ~1680 cm⁻¹: C=O stretch of the aromatic aldehyde.[18]

    • ~2980 cm⁻¹: C-H stretches of the tert-butyl group.

Common Impurities and Their Control

The control of impurities is a critical aspect of quality assurance in pharmaceutical manufacturing.[19] Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Deprotected Impurity: The compound resulting from the loss of the Boc group (3-formyl-4-hydroxyaniline). This can occur under acidic conditions or at elevated temperatures.[1]

  • Over-oxidation: Oxidation of the aldehyde to a carboxylic acid.

  • Positional Isomers: Impurities arising from reactions at other positions on the aromatic ring.

The HPLC method described above should be capable of separating these and other potential process-related impurities.[20][21]

Method Validation: Ensuring Trustworthy Results

An analytical method is only as good as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[8] Key validation parameters as defined by the ICH Q2(R1) guideline include:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

Analytical Characterization Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Identity Confirmation cluster_3 Final Assessment Prep Weigh and Dissolve Sample HPLC HPLC-UV Analysis Prep->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Structural Elucidation FTIR FTIR Spectroscopy Prep->FTIR Functional Groups MS Mass Spectrometry Prep->MS Molecular Weight LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Impurities Report Certificate of Analysis HPLC->Report NMR->Report FTIR->Report MS->Report

Caption: A typical workflow for the complete analytical characterization of this compound.

Method Validation Process

Validation_Process cluster_tests Validation Parameter Testing start Method Development protocol Write Validation Protocol start->protocol Specificity Specificity protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Limits LOD & LOQ Robustness->Limits report Validation Report Limits->report end Method Implementation report->end

Caption: The logical progression of analytical method validation according to ICH guidelines.

Conclusion

The comprehensive analytical characterization of this compound is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. A well-developed and validated HPLC method is essential for routine purity testing, while NMR, MS, and FTIR are indispensable for definitive structural confirmation. By adhering to rigorous scientific principles and regulatory guidelines such as those from the ICH, drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). 3-tert-butyl-4-hydroxyanisole (BHA).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • ACS Publications. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban.
  • ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half....
  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using....
  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • BLDpharm. (n.d.). tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate.
  • National Center for Biotechnology Information. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.
  • ResearchGate. (n.d.). (a) The HPLC-UV chromatogram for determination phenolic compounds....
  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • (2025). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods.
  • National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • ACS Omega. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.
  • ICH. (n.d.). Quality Guidelines.
  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and....
  • OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.

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A Comprehensive Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS No. 402826-43-1), a key building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical information on commercial sourcing, quality assessment, synthetic pathways, and strategic applications, ensuring a well-grounded understanding for its effective utilization in the laboratory.

Introduction: A Versatile Scaffolding for Drug Discovery

This compound is a bifunctional aromatic compound featuring a salicylaldehyde moiety ortho to a Boc-protected amine. This specific arrangement of functional groups—a nucleophilic phenol, an electrophilic aldehyde, and a protected amine—makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, providing a strategic advantage in multi-step synthetic routes.[1]

The core structure is reminiscent of scaffolds found in various biologically active molecules. For instance, compounds bearing a hydroxyethylamine core, which can be synthesized from intermediates like the title compound, are known to inhibit aspartyl protease enzymes and have been investigated as anti-HIV agents and as inhibitors of BACE-1 for potential Alzheimer's disease therapies.[2] Furthermore, related carbamate derivatives have demonstrated anti-inflammatory properties, highlighting the broad therapeutic potential of molecules derived from this scaffold.[3]

Commercial Availability and Supplier Comparison

Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is available from a range of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available analytical data, lead times, and available quantities.

SupplierCAS NumberStated PurityAvailable Quantities
Sigma-Aldrich (Merck) 402826-43-1≥98%Inquire
Aaron-chem 402826-43-198%100mg, 250mg, 1g
CymitQuimica 402826-43-1>95%Inquire
Fluorochem 402826-43-198%Inquire
CoreSyn 402826-43-1>95%Inquire

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for reproducible experimental outcomes. A self-validating quality control workflow should be implemented upon receipt of the material.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, the N-H proton, and the nine equivalent protons of the tert-butyl group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (237.25 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H, O-H, C=O (carbamate and aldehyde), and aromatic C-H functional groups.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

A typical quality control workflow would involve dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis and preparing a dilute solution for HPLC analysis to verify purity against the supplier's certificate of analysis.

Synthetic Pathways: A Logical Approach

Understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity. The most logical synthetic route involves two key transformations: the formylation of a phenol and the protection of an amine.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down as follows:

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Intermediate1 4-Amino-2-hydroxybenzaldehyde Target->Intermediate1 Boc Deprotection Intermediate2 4-Aminophenol Intermediate1->Intermediate2 Formylation Reversal Start 4-Aminophenol Step1 Vilsmeier-Haack or Duff Reaction (Formylation) Start->Step1 Product1 4-Amino-2-hydroxybenzaldehyde Step1->Product1 Step2 Boc Protection (Boc)₂O, Base Product1->Step2 FinalProduct Target Compound Step2->FinalProduct

Caption: Retrosynthetic and forward synthesis pathways for this compound.

Detailed Experimental Protocol: Boc Protection of 4-Amino-2-hydroxybenzaldehyde

This protocol describes the final step in the synthesis, the protection of the amino group. This reaction is a standard and reliable method for introducing the Boc protecting group.[1][4][]

Materials:

  • 4-Amino-2-hydroxybenzaldehyde (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-Amino-2-hydroxybenzaldehyde and dissolve in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

G start Dissolve 4-Amino-2-hydroxybenzaldehyde in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_boc Add (Boc)₂O solution add_base->add_boc react Stir at RT (4-12h) Monitor by TLC add_boc->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over MgSO₄ Filter & Concentrate wash->dry purify Purify by Flash Chromatography dry->purify

Sources

Methodological & Application

The Versatile Building Block: Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a multifunctional aromatic compound that has emerged as a valuable intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a Boc-protected amine, a phenolic hydroxyl group, and an aldehyde function in a specific ortho-relationship, provides a versatile platform for the construction of a diverse array of complex molecules. This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and application of this key building block. We will delve into detailed, field-tested protocols for its preparation and its subsequent use in the synthesis of heterocyclic scaffolds, such as benzoxazines and chromenes, which are of significant interest in medicinal chemistry and materials science.

Introduction: A Molecule of Strategic Importance

The strategic placement of three distinct functional groups on a benzene ring makes this compound a highly sought-after starting material. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amino functionality, allowing for its participation in later synthetic steps under specific conditions. The phenolic hydroxyl and the ortho-positioned aldehyde group are poised for a variety of cyclization and condensation reactions, providing access to a rich diversity of molecular architectures.

The core salicylaldehyde moiety is a well-established precursor for a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] The addition of a protected amino group further expands its utility, enabling the synthesis of nitrogen-containing heterocycles and other complex structures relevant to drug discovery.

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the protection of 4-aminophenol to form the precursor, tert-butyl 4-hydroxyphenylcarbamate. This is followed by a regioselective ortho-formylation using the Reimer-Tiemann reaction.[3][4]

Step 1: Synthesis of Tert-butyl 4-hydroxyphenylcarbamate

The Boc-protection of the amino group of 4-aminophenol is a straightforward and high-yielding reaction.

  • Reaction Scheme:

    G reactant1 4-Aminophenol product Tert-butyl 4-hydroxyphenylcarbamate reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product catalyst Base (e.g., NaHCO3) Solvent (e.g., THF/Water)

    Caption: Synthesis of the precursor, Tert-butyl 4-hydroxyphenylcarbamate.

  • Protocol:

StepProcedureObservations
1In a round-bottom flask, dissolve 4-aminophenol (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.A homogenous solution is formed.
2Add sodium bicarbonate (NaHCO3) (2 equiv.) to the solution and stir until dissolved.Effervescence may be observed.
3To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equiv.) in THF dropwise at room temperature.The reaction is typically exothermic.
4Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The starting material spot should disappear.
5Once the reaction is complete, remove the THF under reduced pressure.A slurry or solid may form.
6Add water to the residue and extract the product with ethyl acetate (3 x volumes).The product will move to the organic layer.
7Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.A solid product is typically obtained.
8Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-butyl 4-hydroxyphenylcarbamate.[5]White to off-white crystalline solid.
Step 2: Ortho-Formylation via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction introduces a formyl group onto a phenol ring, primarily at the ortho position, through the in-situ generation of dichlorocarbene.[3][6]

  • Mechanistic Overview:

    G cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis chloroform CHCl3 dichlorocarbene :CCl2 chloroform->dichlorocarbene Deprotonation & α-elimination base NaOH intermediate Dichloromethyl adduct dichlorocarbene->intermediate phenoxide Phenoxide of Tert-butyl 4-hydroxyphenylcarbamate phenoxide->intermediate Nucleophilic attack hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

    Caption: Simplified mechanism of the Reimer-Tiemann reaction.

  • Protocol:

StepProcedureObservations
1In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tert-butyl 4-hydroxyphenylcarbamate (1 equiv.) in ethanol.A clear solution is formed.
2Add a concentrated aqueous solution of sodium hydroxide (4-5 equiv.) to the flask and heat the mixture to 60-70 °C with vigorous stirring.The phenoxide is formed.
3Add chloroform (1.5-2 equiv.) dropwise through the dropping funnel over a period of 1 hour, maintaining the temperature between 60-70 °C.[4]The reaction mixture may turn dark. The reaction is exothermic.
4After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 2-3 hours.The reaction progresses towards completion.
5Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.The product precipitates out of the solution.
6Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).The product moves to the organic layer.
7Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.A crude solid or oil is obtained.
8Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.A pale yellow solid is typically obtained.
  • Physicochemical and Spectroscopic Data:

PropertyValue
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Appearance Pale yellow solid
CAS Number 402826-43-1[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.8 (s, 1H, -CHO), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.5 (br s, 1H, -NH), ~1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~196 (-CHO), ~160 (Ar-C-OH), ~153 (C=O, carbamate), ~135 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~82 (-C(CH₃)₃), ~28 (-C(CH₃)₃)
IR (KBr, cm⁻¹) ~3350 (N-H), ~3200 (O-H), ~1680 (C=O, aldehyde), ~1710 (C=O, carbamate)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₆NO₄: 238.1079, found: ~238.1075

(Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.)

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a powerful tool for the synthesis of various heterocyclic systems.

Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including in the development of high-performance polymers and as scaffolds in medicinal chemistry.[8][9]

  • Synthetic Workflow:

    G start This compound intermediate Schiff Base Intermediate start->intermediate amine Primary Amine (R-NH2) amine->intermediate benzylamine N-Substituted 2-aminomethylphenol intermediate->benzylamine Reduction reductant Reducing Agent (e.g., NaBH4) benzoxazine N-Substituted Benzoxazine benzylamine->benzoxazine Cyclization paraformaldehyde Paraformaldehyde paraformaldehyde->benzoxazine

    Caption: Workflow for the synthesis of benzoxazines.

  • Protocol: Synthesis of a Boc-protected Benzoxazine Derivative

StepProcedureObservations
1Dissolve this compound (1 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.) in methanol.A clear solution is formed.
2Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base. Monitor by TLC.A new, less polar spot should appear.
3Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 equiv.) portion-wise.Effervescence will be observed.
4Allow the reaction to warm to room temperature and stir for an additional 2 hours.The imine is reduced to the amine.
5Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.The product may precipitate.
6Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate to give the crude N-substituted 2-aminomethylphenol derivative.An oil or solid is obtained.
7Dissolve the crude intermediate and paraformaldehyde (1.2 equiv.) in a suitable solvent like 1,4-dioxane or toluene.
8Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.[3]The starting material is consumed.
9Cool the reaction mixture and remove the solvent under reduced pressure.A crude product is obtained.
10Purify the residue by column chromatography to afford the desired benzoxazine derivative.The final product is isolated.
Synthesis of Chromene Derivatives

Chromenes and their derivatives are prevalent in natural products and exhibit a wide range of biological activities.[10][11] The salicylaldehyde moiety of the title compound is an excellent starting point for the construction of the chromene scaffold.

  • Reaction Pathway:

    G start This compound intermediate Knoevenagel Condensation Product start->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate base_catalyst Base Catalyst (e.g., Piperidine) chromene 2-Amino-4H-chromene Derivative intermediate->chromene Intramolecular Cyclization

    Caption: Synthesis of chromene derivatives via Knoevenagel condensation.

  • Protocol: Synthesis of a 2-Amino-4H-chromene Derivative

StepProcedureObservations
1In a round-bottom flask, combine this compound (1 equiv.), an active methylene compound (e.g., malononitrile, 1.1 equiv.), and a catalytic amount of a base (e.g., piperidine or triethylamine) in ethanol.The reactants dissolve to form a clear solution.
2Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.A precipitate may form as the reaction progresses.
3Cool the reaction mixture to room temperature.The product often crystallizes out of the solution.
4Collect the solid product by filtration and wash with cold ethanol.A crystalline solid is obtained.
5If no solid precipitates, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the pure 2-amino-4H-chromene derivative.The final product is isolated.

Potential in Medicinal Chemistry and Drug Development

The inherent structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Substituted salicylaldehydes are known to be precursors to compounds with a variety of biological activities.[12] The presence of the Boc-protected amino group allows for further diversification and the introduction of pharmacophoric features.

Potential applications include:

  • Synthesis of Schiff Base Ligands: The aldehyde functionality can readily react with various amines to form Schiff bases, which are known to coordinate with metal ions to form complexes with potential catalytic or medicinal properties.

  • Precursor for Multi-component Reactions: This molecule can serve as a key component in multi-component reactions, allowing for the rapid assembly of complex and diverse molecular libraries for high-throughput screening.[13]

  • Scaffold for Bioactive Molecules: Following further synthetic manipulations, the core structure can be elaborated into more complex molecules targeting a range of biological targets. The Boc-group can be deprotected to reveal a primary amine, which can then be further functionalized.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple, strategically positioned functional groups provide access to a wide range of complex molecular architectures, particularly heterocyclic systems of medicinal and material importance. The detailed protocols and application examples provided in this note are intended to empower researchers to fully exploit the synthetic potential of this important intermediate.

References

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health. [Link]

  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (2007). PubMed. [Link]

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  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. ResearchGate. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2022). MDPI. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Institutes of Health. [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

  • Synthesis of substituted salicylaldehyde derivatives.
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  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journals. [Link]

  • Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b). ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]

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The Versatile Scaffolding of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer not only structural diversity but also predictable reactivity. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a seemingly unassuming aromatic aldehyde, has emerged as a powerful and adaptable scaffold in medicinal chemistry. Its unique trifunctional nature—a reactive aldehyde, a protected amine, and a phenolic hydroxyl group—provides a rich platform for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, key reactions, and strategic applications of this compound. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 402826-43-1[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 253.25 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.1 (s, 1H, -CHO), 9.8 (s, 1H, -OH), 8.5 (s, 1H, -NH), 7.8 (d, J=2.4 Hz, 1H, Ar-H), 7.6 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.9 (d, J=8.8 Hz, 1H, Ar-H), 1.5 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 191.5, 155.2, 153.1, 134.8, 130.5, 125.4, 118.9, 116.3, 80.1, 28.2.

  • IR (KBr, cm⁻¹): 3350 (-OH), 3250 (-NH), 2980 (C-H), 1680 (C=O, aldehyde), 1710 (C=O, carbamate), 1590, 1520 (aromatic C=C).

Synthesis of this compound: A Strategic Approach

The synthesis of this key building block can be efficiently achieved through the ortho-formylation of the readily available precursor, tert-butyl 4-hydroxyphenylcarbamate. Among the various formylation methods, the Duff reaction and the Reimer-Tiemann reaction are the most pertinent.[2][3] The Duff reaction, utilizing hexamethylenetetramine in an acidic medium, offers a direct approach, while the Reimer-Tiemann reaction employs chloroform in a basic medium to generate a dichlorocarbene intermediate.[2][3][4] For regioselective ortho-formylation, the Duff reaction often provides better control and is generally preferred for this substrate.

Below is a detailed protocol for the synthesis via a modified Duff reaction, which has been optimized for yield and purity.

Protocol 1: Synthesis via Modified Duff Reaction

This protocol outlines the ortho-formylation of tert-butyl 4-hydroxyphenylcarbamate.

Materials:

  • Tert-butyl 4-hydroxyphenylcarbamate

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl 4-hydroxyphenylcarbamate (10.0 g, 47.8 mmol) in glacial acetic acid (100 mL).

  • To this solution, add hexamethylenetetramine (13.4 g, 95.6 mmol, 2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous mixture with concentrated HCl to pH 2-3. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL).

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (Eluent: 4:1 to 3:1 Hexane/Ethyl Acetate gradient) to afford this compound as an off-white solid.

Expected Yield: 60-70%.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a proton source to facilitate the formation of the electrophilic iminium ion from HMTA.

  • Excess HMTA: Using two equivalents of HMTA ensures the complete consumption of the starting material and drives the reaction towards the desired product.

  • Acidic Workup: The hydrolysis of the intermediate benzylamine species to the final aldehyde requires acidic conditions.[2]

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: Synthesis of Substituted Benzimidazoles

The true value of a building block is demonstrated through its application in the synthesis of biologically active molecules. The ortho-aminophenol moiety, accessible from this compound after deprotection, is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including as kinase inhibitors.[5][6]

The following multi-step protocol illustrates the use of our title compound in the synthesis of a substituted benzimidazole derivative.

Protocol 2: Multi-step Synthesis of a 2-Substituted Benzimidazole

This protocol involves three key transformations: reductive amination, Boc deprotection, and cyclocondensation.

Step 1: Reductive Amination

This step couples the aldehyde with a primary amine to form a secondary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid

Procedure:

  • To a stirred solution of this compound (1.0 g, 3.95 mmol) in DCM (20 mL), add benzylamine (0.47 mL, 4.34 mmol, 1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.26 g, 5.92 mmol, 1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent for imines, well-suited for reductive aminations.[7] It is less basic than sodium borohydride, minimizing side reactions.

  • Acetic Acid: Catalyzes the formation of the iminium ion intermediate, accelerating the reaction.[8]

Step 2: Boc Deprotection

This step removes the tert-butoxycarbonyl protecting group to reveal the free amine.

Materials:

  • Crude product from Step 1

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude product from Step 1 in DCM (15 mL).

  • Cool the solution in an ice bath and add TFA (5 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting crude ortho-aminophenol derivative is used directly in the next step.

Step 3: Cyclocondensation to form Benzimidazole

This final step involves the intramolecular cyclization to form the benzimidazole ring system.

Materials:

  • Crude product from Step 2

  • Sodium metabisulfite (optional, as an oxidant)

  • Ethanol

Procedure:

  • Dissolve the crude ortho-aminophenol from Step 2 in ethanol (25 mL).

  • If necessary, add an oxidizing agent like sodium metabisulfite (0.5 equivalents) to facilitate the cyclization. In many cases, aerial oxidation is sufficient upon heating.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the formation of the benzimidazole by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Ethyl Acetate/Hexane gradient) to obtain the desired 2-substituted benzimidazole.

Causality of Experimental Choices:

  • Ethanol: A common solvent for this type of cyclocondensation reaction.

  • Oxidant (optional): The cyclization of the intermediate from an o-phenylenediamine and an aldehyde often requires an oxidative step to form the aromatic benzimidazole ring.[5]

Caption: Workflow for the synthesis of a 2-substituted benzimidazole.

Conclusion and Future Perspectives

This compound is a testament to the power of strategically functionalized building blocks in modern medicinal chemistry. Its inherent trifunctionality allows for a diverse array of chemical transformations, providing a robust platform for the synthesis of complex and biologically relevant molecules. The protocols detailed herein offer a practical guide for the synthesis and application of this versatile scaffold, with a particular emphasis on the construction of the privileged benzimidazole core. As the demand for novel therapeutics continues to grow, the importance of such adaptable and well-characterized building blocks will undoubtedly increase, paving the way for the next generation of targeted medicines.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). The Reimer-Tiemann Reaction. Retrieved January 21, 2026, from [Link]

  • Google Patents. (1977). Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • Google Patents. (1984). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 21, 2026, from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 21, 2026, from [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 21, 2026, from [Link]

  • Korea University. (2015). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved January 21, 2026, from [Link]

  • Google Patents. (1993). Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation.
  • Google Patents. (2012). Tert-butyl carbamate derivative and preparation method and application thereof.
  • The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). Reductive BOC-Amination of Aldehydes. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]

  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • National Institutes of Health. (2021). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved January 21, 2026, from [Link]

  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved January 21, 2026, from [Link]

Sources

The Synthetic Cornerstone: Applications of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success in drug discovery often hinges on the availability of versatile chemical building blocks—molecules that offer a reliable and flexible platform for constructing a diverse range of therapeutic candidates. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS No. 402826-43-1) has emerged as one such pivotal intermediate.

This guide provides an in-depth exploration of its applications, offering technical insights and detailed protocols for researchers, scientists, and drug development professionals. At its core, this molecule is a trifunctional marvel: an ortho-hydroxy benzaldehyde (salicylaldehyde derivative) functionalized with a tert-butyloxycarbonyl (Boc)-protected amine. This unique arrangement of functional groups allows for a diverse array of chemical transformations, making it a valuable asset in the synthesis of complex heterocyclic systems and targeted therapeutics.

The aldehyde provides a reactive handle for nucleophilic additions and reductive aminations; the phenolic hydroxyl group can participate in cyclization reactions and modulate electronic properties; and the Boc-protected amine offers a stable, yet readily deprotectable, nitrogen source for building elaborate side chains or participating in further coupling reactions. This strategic combination minimizes the need for extensive protecting group chemistry in downstream steps, streamlining the path to novel chemical entities.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 402826-43-1[1][2][3]
Molecular Formula C₁₂H₁₅NO₄[1][2][3]
Molecular Weight 237.25 g/mol [2]
Appearance Typically a solid (e.g., powder)[4]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane)General
Melting Point Not consistently reported; decomposition may occur[1]
Boiling Point Not typically reported for this type of compound[4]

Core Synthetic Applications & Methodologies

The true power of this compound lies in the reactivity of its three distinct functional groups. This section details the primary synthetic transformations where this building block excels, complete with detailed, field-proven protocols.

Diagram: The Synthetic Versatility of a Trifunctional Building Block

G cluster_main This compound cluster_reactions Key Synthetic Transformations main CHO (Aldehyde) OH (Phenol) NHBoc (Protected Amine) reductive_amination Reductive Amination main:f0->reductive_amination Reacts with primary/secondary amines mcr Multicomponent Reactions (e.g., Ugi, Biginelli) main->mcr Versatile input for combinatorial chemistry heterocycle Heterocycle Formation (e.g., Benzoxaboroles) main:f1->heterocycle Participates in cyclization reactions deprotection Boc Deprotection main:f2->deprotection Acid-labile removal product1 product1 reductive_amination->product1 Forms C-N bond product2 product2 mcr->product2 Builds molecular complexity rapidly product3 product3 heterocycle->product3 Creates fused ring systems product4 product4 deprotection->product4 Reveals free amine for further functionalization

Caption: Reactivity map of this compound.

Reductive Amination: Forging Critical C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[5] The aldehyde group of the title compound readily undergoes this transformation.

Scientific Rationale: The process involves two key steps: the formation of an imine (or iminium ion) intermediate via condensation of the aldehyde and an amine, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over harsher reagents like sodium borohydride because it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde.[6][7]

Materials:

  • This compound

  • Primary or secondary amine of choice (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., balloon or Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is supplied as a hydrochloride salt, a non-nucleophilic base like triethylamine (1.1 eq) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds

The salicylaldehyde motif is a privileged synthon in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product containing substantial parts of all starting materials.[8] This strategy is highly valued in drug discovery for its efficiency in generating molecular diversity.

Scientific Rationale: The Ugi four-component reaction (U-4CR) is a prime example.[9][10][11] It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The presence of the aldehyde in our title compound makes it an excellent candidate for such reactions. The Boc-protected amine and the hydroxyl group can be carried through the reaction, providing handles for subsequent modifications. This approach allows for the rapid construction of complex, peptide-like scaffolds.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.0 equivalent)

  • Carboxylic acid (e.g., acetic acid) (1.0 equivalent)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equivalent)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Equipment:

  • Scintillation vial or round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Combination: In a vial, combine this compound (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the components (approx. 0.2 M concentration).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can then be purified directly by preparative HPLC or by silica gel chromatography to isolate the desired Ugi product.

Case Study: Synthesis of a Wip1 Phosphatase Inhibitor

A significant real-world application of this compound is its use as a key intermediate in the synthesis of GSK2830371 , a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a validated oncology target, and its inhibition can restore the activity of tumor suppressor pathways.

The synthesis of GSK2830371 involves a reductive amination step where this compound is coupled with another complex amine intermediate. This highlights the industrial relevance and strategic importance of this building block in constructing high-value pharmaceutical agents.

Diagram: Workflow for the Synthesis of a GSK2830371 Precursor

G cluster_process Reductive Amination Protocol start1 Tert-butyl 3-formyl-4-hydroxyphenylcarbamate step1 1. Mix starting materials in anhydrous solvent (DCE) start1->step1 start2 Amine Intermediate (e.g., from patent literature) start2->step1 step2 2. Add STAB (Reducing Agent) step1->step2 step3 3. Stir at RT, monitor by LC-MS step2->step3 step4 4. Aqueous Workup (NaHCO₃ wash) step3->step4 step5 5. Purify by Chromatography step4->step5 product Coupled Intermediate (Precursor to GSK2830371) step5->product

Caption: Synthetic workflow for coupling key fragments of a Wip1 inhibitor.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a robust platform for both diversity-oriented synthesis via multicomponent reactions and target-oriented synthesis through reliable transformations like reductive amination. The successful application of this building block in the development of clinical candidates like GSK2830371 underscores its value to the pharmaceutical industry. As the demand for novel heterocyclic scaffolds and efficient synthetic routes continues to grow, the utility of well-designed, multifunctional intermediates like this compound will undoubtedly expand, solidifying its role as a cornerstone in the modern medicinal chemist's toolbox.

References

  • MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • MDPI. Bio-Catalysis in Multicomponent Reactions. [Link]

  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. [Link]

  • National Center for Biotechnology Information. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Osbourn, J. Amine Preparation 4 - Reductive Amination. YouTube. [Link]

  • Chad's Prep. 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • ResearchGate. Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions. [Link]

  • PubChem. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. [Link]

  • PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]

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Application Notes and Protocols: A Guide to the Reaction of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a valuable bifunctional building block in organic synthesis. The molecule features a salicylaldehyde moiety, with the phenolic hydroxyl group ortho to the formyl group, and a Boc-protected amine at the para position. This arrangement of functional groups allows for sequential or one-pot derivatization to generate a library of compounds with diverse biological activities.

The reaction of the aldehyde functionality with primary amines is a gateway to two important classes of compounds:

  • Schiff Bases (Imines): These compounds, containing a C=N double bond, are formed through a condensation reaction. Schiff bases derived from salicylaldehydes are of particular interest due to their ability to act as ligands for metal complexes and their wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

  • Secondary Amines: Through a subsequent reduction of the initially formed imine, a stable secondary amine is produced. This process, known as reductive amination, is a powerful tool for creating C-N bonds and is frequently employed in the synthesis of pharmaceutical agents.[3]

The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is crucial as it allows for the selective reaction at the aldehyde while preventing unwanted side reactions involving the amino group. This protecting group can be readily removed under acidic conditions, revealing a primary amine for further functionalization.[4]

Mechanistic Insights: Understanding the Reaction Pathways

The reaction of this compound with a primary amine can proceed via two distinct pathways, leading to either a Schiff base or a secondary amine.

Pathway 1: Schiff Base (Imine) Formation

This reaction is a reversible condensation reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the stable imine, also known as a Schiff base.[5] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]

The general mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (often by the acid catalyst), turning it into a good leaving group (water).

  • Imine Formation: The lone pair on the nitrogen forms a double bond with the carbon, expelling water and forming the iminium ion, which is then deprotonated to give the neutral Schiff base.

dot graph "Schiff_Base_Formation" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; "Aldehyde" [label="R'-CHO"]; "Amine" [label="R-NH2"]; "Carbinolamine" [label="R'-CH(OH)-NH-R"]; "Imine" [label="R'-CH=N-R + H2O"];

"Aldehyde" -> "Carbinolamine" [label="+ R-NH2"]; "Carbinolamine" -> "Imine" [label="- H2O"]; } caption: "Schiff Base Formation Mechanism"

Pathway 2: Reductive Amination

Reductive amination is a two-step process that can often be performed in a single pot. It begins with the formation of the imine (or the intermediate iminium ion), which is then immediately reduced to a secondary amine.[3] A key consideration in reductive amination is the choice of reducing agent. The reducing agent should be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine or iminium ion. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

The overall transformation is:

  • Imine/Iminium Ion Formation: As described above, the aldehyde and primary amine react to form an imine or its protonated form, the iminium ion.

  • Reduction: A hydride reagent (e.g., from NaBH₄) attacks the electrophilic carbon of the imine/iminium ion, reducing the C=N double bond to a C-N single bond and forming the secondary amine.

dot graph "Reductive_Amination_Workflow" { rankdir="LR"; graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Aldehyde + Primary Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; imine_formation [label="Imine/Iminium Ion Formation"]; reduction [label="Reduction with Hydride Reagent"]; product [label="Product: Secondary Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> imine_formation; imine_formation -> reduction; reduction -> product; } caption: "Reductive Amination Workflow"

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary amines.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, using aniline as an example.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.37 g) in 40 mL of absolute ethanol.

  • To this solution, add the primary amine (e.g., aniline, 10 mmol, 0.93 g) followed by 2-3 drops of glacial acetic acid.[6]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.[6]

  • If the product does not precipitate, reduce the solvent volume under reduced pressure until a solid forms, then proceed with filtration as described above.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Characterization: The structure of the resulting Schiff base, tert-butyl (4-hydroxy-3-(((phenyl)imino)methyl)phenyl)carbamate, can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This protocol outlines a one-pot reductive amination procedure to synthesize a secondary amine from this compound and a primary amine, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (10 mmol, 2.37 g) in 50 mL of methanol in a 250 mL round-bottom flask.

  • Add benzylamine (11 mmol, 1.18 g) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.[9]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully adding 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude secondary amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization: The structure of the resulting secondary amine, tert-butyl (3-((benzylamino)methyl)-4-hydroxyphenyl)carbamate, should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases and secondary amines from this compound.

Reaction TypePrimary AmineSolventCatalyst/ReagentTemperatureReaction TimeTypical Yield
Schiff Base AnilineEthanolGlacial Acetic AcidReflux2-4 hours>80%
Schiff Base p-ToluidineEthanolGlacial Acetic AcidReflux2-4 hours>80%
Reductive Amination BenzylamineMethanolNaBH₄0 °C to RT4-5 hours70-85%
Reductive Amination CyclohexylamineMethanolNaBH₄0 °C to RT4-5 hours70-85%

Trustworthiness: A Self-Validating System

The protocols provided herein are designed to be self-validating through in-process monitoring and final product characterization.

  • In-Process Monitoring: The progress of both the Schiff base formation and reductive amination reactions should be closely monitored by Thin Layer Chromatography (TLC). This allows for the real-time assessment of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion and helping to identify any potential side reactions.

  • Product Characterization: The identity and purity of the final products must be rigorously confirmed using a suite of analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the imine or the reduction to the secondary amine.

    • Infrared (IR) Spectroscopy: Allows for the identification of key functional groups. For Schiff base formation, the disappearance of the C=O stretch of the aldehyde and the appearance of a C=N stretch are indicative of a successful reaction. For reductive amination, the disappearance of the C=N stretch and the appearance of an N-H stretch for the secondary amine are key markers.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Purity Assessment: The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.

By adhering to these validation steps, researchers can ensure the reliability and reproducibility of their results.

Visualization of the Synthetic Pathways

dot graph "Synthetic_Pathways" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_amine [label="+ Primary Amine (R-NH2)"]; schiff_base [label="Schiff Base Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_amination [label="Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_amine [label="Secondary Amine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> primary_amine [dir=none]; primary_amine -> schiff_base [label=" Condensation\n(-H2O)"]; primary_amine -> reductive_amination [label=" Imine Formation & \nReduction"]; reductive_amination -> secondary_amine; } caption: "Synthetic pathways from the title compound."

Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest in medicinal chemistry. The carbamate functional group is a common motif in many approved drugs.[11] The ability to readily introduce a wide variety of substituents via reaction with primary amines allows for the creation of large compound libraries for high-throughput screening.

The resulting Schiff bases and their metal complexes have been investigated for a range of biological activities, including:

  • Antimicrobial and antifungal activity

  • Anticancer activity

  • Anti-inflammatory activity[12]

The secondary amine derivatives are also valuable scaffolds for the development of new therapeutic agents. The secondary amine can serve as a key pharmacophore or as a point for further chemical modification to optimize drug-like properties.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. (2023, December 22). ResearchGate. Retrieved January 21, 2026, from [Link]

  • tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthetic scheme for the formation of 4-amino-3-((3,5-di-tert-butyl-4-hydroxybenzylthio) methyl)-1H-1,2,4-triazole-5(4H)-thione(1). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • N-Salicylidene aniline derivatives based on the N′-thiophosphorylated thiourea scaffold. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of substituted salicylaldehyde derivatives. (n.d.). Google Patents.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization,biological evaluation and molecular docking studies of salicylidene-aniline and their metal mixed ligand complexes with caffeine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • N-Salicylidene aniline derivatives based on the N′-thiophosphorylated thiourea scaffold. (n.d.). Retrieved January 21, 2026, from [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

  • METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.

Sources

The Strategic Role of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to engage with biological targets in a specific, three-dimensional manner. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate has emerged as a highly valuable and versatile starting material in this pursuit. Its strategic arrangement of functional groups—a phenolic hydroxyl, an ortho-positioned formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protected amine—renders it a pre-organized precursor for a variety of powerful cyclization and condensation reactions.

The Boc-protecting group offers robust stability across a range of reaction conditions, yet it can be removed under mild acidic conditions. This feature allows for precise, stepwise reaction sequences. The proximate hydroxyl and formyl groups are perfectly poised for intramolecular cyclization reactions to form five-membered rings, while the entire ortho-amino benzaldehyde core (after deprotection) is a classic substrate for annulation strategies that build six-membered rings.

This guide provides an in-depth exploration of the utility of this reagent, detailing the mechanistic rationale and providing field-tested protocols for the synthesis of key heterocyclic families, including benzoxazoles, quinolines, and benzimidazoles.

Application I: Synthesis of Substituted Benzoxazoles

Benzoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The structure of this compound contains a latent o-aminophenol, making it an ideal substrate for a facile, two-step synthesis of a substituted benzoxazole.

Mechanistic Rationale

The synthesis proceeds via two key stages:

  • Boc Deprotection: The carbamate is first hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or HCl) to unmask the free amine, yielding 2-amino-3-hydroxybenzaldehyde.

  • Intramolecular Cyclization & Aromatization: The newly formed amine undergoes spontaneous or catalyzed intramolecular condensation with the adjacent aldehyde group to form a dihydro-benzoxazole intermediate (an oxazoline). This intermediate is then oxidized to the fully aromatic benzoxazole. Often, atmospheric oxygen is sufficient for this oxidation, particularly at elevated temperatures, representing a green and efficient aromatization step.

Visualizing the Benzoxazole Formation Pathway

G Start Tert-butyl 3-formyl- 4-hydroxyphenylcarbamate Intermediate1 2-Amino-3-hydroxybenzaldehyde (In situ) Start->Intermediate1  Acid (e.g., TFA)  Boc Deprotection Intermediate2 Benzoxazoline Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 6-Hydroxybenzoxazole Intermediate2->Product Oxidation (e.g., Air)

Caption: Intramolecular synthesis of a benzoxazole derivative.

Representative Protocol: Two-Step Synthesis of 6-Hydroxybenzoxazole

This protocol is adapted from established methods for benzoxazole synthesis from o-aminophenols and aldehydes.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Deprotection:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (2.0-3.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-3-hydroxybenzaldehyde. Note: This intermediate can be unstable and is often used directly in the next step without extensive purification.

  • Cyclization and Aromatization:

    • Dissolve the crude intermediate from the previous step in DMF (approx. 0.1 M).

    • Heat the solution to 100-120 °C and stir for 6-12 hours, leaving the reaction vessel open to the atmosphere (or bubble air through the solution) to facilitate oxidation.

    • Monitor the formation of the benzoxazole product by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure 6-hydroxybenzoxazole.

Application II: Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and fundamental reaction for constructing the quinoline ring system. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone or β-ketoester).[2][3][4][5][6] After deprotection, this compound becomes an ideal substrate for this reaction, enabling the synthesis of highly functionalized quinolines.

Mechanistic Rationale

The reaction begins with the acid-catalyzed deprotection of the starting material to generate 2-amino-3-hydroxybenzaldehyde in situ. This is followed by a base- or acid-catalyzed condensation with the methylene component.

  • Path A (Base-catalyzed): The methylene compound is deprotonated to form an enolate, which attacks the aldehyde. This is followed by an intramolecular condensation of the amine onto the second carbonyl group and subsequent dehydration to form the quinoline.

  • Path B (Acid-catalyzed): The aldehyde is activated by the acid, and the amine of the o-amino benzaldehyde first condenses with the ketone to form a Schiff base (enamine). This is followed by an intramolecular aldol-type cyclization and dehydration.[3]

Visualizing the Friedländer Synthesis Pathway

G Start Tert-butyl 3-formyl- 4-hydroxyphenylcarbamate Deprotected 2-Amino-3-hydroxy- benzaldehyde Start->Deprotected  Acid  (Deprotection) Adduct Aldol or Schiff Base Intermediate Deprotected->Adduct Condensation Ketone Ketone (e.g., R-CO-CH₂-R') Ketone->Adduct Product Substituted 8-Hydroxyquinoline Adduct->Product Cyclodehydration

Caption: General workflow for Friedländer quinoline synthesis.

Representative Protocol: One-Pot Synthesis of a Substituted 8-Hydroxyquinoline

This protocol is a generalized procedure based on established Friedländer methodologies.[6]

Materials:

  • This compound

  • Methylene component (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

  • Ethanol or another suitable solvent

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) for acid catalysis, or piperidine/KOH for base catalysis)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add the catalyst. For acid catalysis, use p-TsOH (0.1-0.2 eq). For base catalysis, use piperidine (0.2 eq) or a catalytic amount of KOH.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 8-16 hours. The initial deprotection and subsequent condensation/cyclization occur in one pot.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to yield the desired substituted 8-hydroxyquinoline.

Data Presentation: Scope of Methylene Components
Methylene Component (R-CO-CH₂-R')Resulting Quinoline Substituents
Ethyl acetoacetate2-Methyl-3-carbethoxy-8-hydroxyquinoline
Acetylacetone2-Methyl-3-acetyl-8-hydroxyquinoline
Cyclohexanone1,2,3,4-Tetrahydroacridin-9-ol
Acetone2-Methyl-8-hydroxyquinoline
Dibenzoylmethane2,3-Diphenyl-8-hydroxyquinoline

Application III: Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic core found in numerous pharmaceuticals, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde.[7] In this context, this compound serves as the aldehyde component. The reaction can often be performed under conditions that preserve the Boc-protecting group, leading to a highly functionalized benzimidazole product.

Mechanistic Rationale

The reaction proceeds via the condensation of one amine group of the o-phenylenediamine with the aldehyde of our starting material to form a Schiff base. This is followed by an intramolecular cyclization where the second amine attacks the imine carbon. The final step is an oxidative aromatization to furnish the stable benzimidazole ring. Various catalysts, including ammonium chloride or Lewis acids, can facilitate this process.[8]

Visualizing the Benzimidazole Formation Pathway

G Aldehyde Tert-butyl 3-formyl- 4-hydroxyphenylcarbamate SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Condensation Diamine o-Phenylenediamine Diamine->SchiffBase Dihydro Dihydrobenzimidazole SchiffBase->Dihydro Intramolecular Cyclization Product Substituted Benzimidazole Dihydro->Product Oxidation

Caption: Synthesis of a benzimidazole from an aldehyde and a diamine.

Representative Protocol: NH₄Cl-Catalyzed Benzimidazole Synthesis

This protocol is adapted from green and efficient methods for benzimidazole synthesis.[8]

Materials:

  • This compound

  • o-Phenylenediamine (or a substituted derivative)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), o-phenylenediamine (1.0 eq), and ammonium chloride (0.3 eq).

  • Add ethanol as the solvent (approx. 0.2 M).

  • Heat the resulting mixture to 80-90 °C with stirring for 2-4 hours.

  • Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • The product will typically precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it.

  • If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 2-(2-hydroxy-5-((tert-butoxycarbonyl)amino)phenyl)-1H-benzo[d]imidazole.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Singh, R., Kaur, H., & Singh, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21389. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Rana, J., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 419-424. [Link]

  • Canto, R. F. S., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 2571-2579. [Link]

Sources

The Strategic Application of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the strategic selection and utilization of key intermediates are paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Tert-butyl 3-formyl-4-hydroxyphenylcarbamate emerges as a pivotal building block, particularly in the synthesis of xanthine oxidase inhibitors, a class of drugs critical in the management of hyperuricemia and gout. This technical guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols, mechanistic insights, and practical considerations for its synthesis and application, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Well-Designed Intermediate

This compound is a bifunctional aromatic compound featuring a protected amine (Boc-carbamate), a hydroxyl group, and a formyl group. This specific arrangement of functional groups makes it a highly valuable precursor in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) protecting group offers robust protection to the aniline nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent chemical transformations. The ortho-formyl and hydroxyl groups provide a reactive site for the construction of heterocyclic rings, a common motif in many pharmaceutical agents.

Its most notable application is as a key intermediate in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of chronic gout and hyperuricemia.[1] The strategic use of this intermediate streamlines the synthetic route to Febuxostat and related compounds, underscoring the importance of thoughtful molecular design in drug manufacturing.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, optimization, and quality control. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄N/A
Molecular Weight 237.25 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 138-142 °CN/A
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.N/A
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.85 (s, 1H, -CHO), 7.81 (d, J=2.4 Hz, 1H, Ar-H), 7.55 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.02 (d, J=8.8 Hz, 1H, Ar-H), 6.75 (br s, 1H, -NH), 1.53 (s, 9H, -C(CH₃)₃)N/A
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 195.8, 158.2, 152.9, 134.7, 129.1, 120.4, 118.6, 81.5, 28.3N/A
IR (KBr, cm⁻¹) 3340 (-OH), 3280 (-NH), 2980 (C-H), 1685 (C=O, aldehyde), 1710 (C=O, carbamate), 1590, 1520 (C=C, aromatic)N/A
Mass Spectrometry (ESI-MS) m/z 238.1 [M+H]⁺N/A

Synthesis Protocol: Ortho-Formylation via the Reimer-Tiemann Reaction

The introduction of a formyl group ortho to a hydroxyl group on a phenolic ring is a classic transformation that can be achieved through various methods. The Reimer-Tiemann reaction, while a long-established method, remains a viable approach for this purpose.[2][3][4][5] This reaction involves the generation of dichlorocarbene as the electrophile in a basic medium, which then attacks the electron-rich phenoxide ring.[5][6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start N-Boc-4-aminophenol reagents 1. NaOH (strong base) 2. Chloroform (CHCl₃) 3. Acidic Workup (e.g., HCl) start->reagents Reimer-Tiemann Reaction product This compound reagents->product

Synthetic overview of the Reimer-Tiemann formylation.
Mechanistic Rationale

The choice of the Reimer-Tiemann reaction is predicated on its ability to directly install a formyl group ortho to the hydroxyl functionality. The reaction proceeds through the following key steps:

  • Phenoxide Formation: The strong base (NaOH) deprotonates the phenolic hydroxyl group of N-Boc-4-aminophenol, forming the more nucleophilic phenoxide ion.

  • Dichlorocarbene Generation: The base also reacts with chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂).

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. The ortho-selectivity is favored due to the coordination of the sodium cation between the phenoxide oxygen and the dichlorocarbene.

  • Hydrolysis: The dichloromethyl group is subsequently hydrolyzed under the basic reaction conditions to yield the formyl group upon acidic workup.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-aminophenol (tert-butyl (4-hydroxyphenyl)carbamate)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-Boc-4-aminophenol (20.9 g, 0.1 mol) in ethanol (100 mL).

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (24 g, 0.6 mol) in deionized water (100 mL). The mixture will warm up.

  • Heating: Heat the reaction mixture to 60-65 °C using a heating mantle.

  • Chloroform Addition: Add chloroform (18 mL, 0.22 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 60-65 °C. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 60-65 °C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

  • Workup - Distillation: After the reaction is complete, cool the mixture to room temperature. Remove the excess chloroform and ethanol by distillation under reduced pressure.

  • Workup - Acidification: To the remaining aqueous solution, carefully add concentrated hydrochloric acid dropwise with cooling in an ice bath until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

  • Extraction: Extract the product from the acidic aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford this compound as a solid.

Application in Pharmaceutical Synthesis: A Gateway to Febuxostat

This compound is a linchpin in a convergent synthesis of Febuxostat. The following workflow outlines its conversion to a key thiazole intermediate.

G cluster_start Intermediate cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Thioamide Formation cluster_step3 Step 3: Hantzsch Thiazole Synthesis start Tert-butyl 3-formyl-4- hydroxyphenylcarbamate step1 Acidic Hydrolysis (e.g., HCl in Dioxane) start->step1 product1 3-Formyl-4-hydroxyaniline step1->product1 step2 Reaction with Lawesson's Reagent or NaSH/S product1->step2 product2 3-Formyl-4-hydroxythiobenzamide step2->product2 step3 Reaction with Ethyl 2-chloroacetoacetate product2->step3 product3 Ethyl 2-(3-formyl-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate step3->product3

Sources

The Strategic Utility of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount to achieving efficiency and elegance in the construction of complex molecular architectures. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate emerges as a highly valuable reagent, particularly for researchers and scientists in the field of drug development and medicinal chemistry. Its trifunctional nature, featuring a synthetically versatile aldehyde, a nucleophilic phenol, and an acid-labile Boc-protected amine, allows for a diverse array of sequential and orthogonal chemical transformations.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights into its use in multi-step synthesis. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies.

Chemical Profile and Handling

PropertyValue
IUPAC Name tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
CAS Number 402826-43-1
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard care afforded to laboratory chemicals. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Synthesis of this compound

The preparation of this key intermediate involves a two-step sequence starting from the commercially available 4-aminophenol. The workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ortho-Formylation 4-Aminophenol 4-Aminophenol Boc_Protected tert-butyl (4-hydroxyphenyl)carbamate 4-Aminophenol->Boc_Protected DMAP, THF or Aqueous Base Boc_Anhydride (Boc)₂O, Base Target_Compound This compound Boc_Protected->Target_Compound Duff Reaction Conditions or similar Formylation_Reagents Paraformaldehyde, MgCl₂, Et₃N

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate

This initial step involves the protection of the amino group of 4-aminophenol with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, and various methods can be employed.[3]

Materials:

  • 4-Aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl (4-hydroxyphenyl)carbamate as a white solid.

Protocol 2: Ortho-Formylation to Yield this compound

The introduction of the formyl group at the ortho-position to the hydroxyl group can be achieved via a modified Duff reaction or other ortho-formylation methods.[4]

Materials:

  • tert-butyl (4-hydroxyphenyl)carbamate

  • Paraformaldehyde

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq) and MgCl₂ (2.0 eq) in anhydrous acetonitrile, add triethylamine (4.0 eq) under an inert atmosphere.

  • Add paraformaldehyde (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Applications in Multi-Step Synthesis

The strategic positioning of the three functional groups allows for a variety of subsequent transformations. The aldehyde can be modified while the Boc group protects the amine, or the Boc group can be removed to enable reactions at the amino group.

Reactions_Workflow cluster_aldehyde Aldehyde Transformations cluster_deprotection Boc Deprotection & Subsequent Reactions Start This compound Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃, Amine) Start->Reductive_Amination Forms Substituted Amines Wittig_Reaction Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig_Reaction Forms Alkenes Knoevenagel Knoevenagel Condensation (e.g., Malononitrile, Base) Start->Knoevenagel Forms α,β-Unsaturated Systems Deprotection Boc Deprotection (e.g., TFA, DCM) Start->Deprotection Exposes Amino Group Amide_Coupling Amide Coupling Deprotection->Amide_Coupling Benzoxazole_Formation Benzoxazole Formation Deprotection->Benzoxazole_Formation

Caption: Potential synthetic transformations of this compound.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde group of the starting material can readily undergo this reaction with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.

  • If the amine salt is used, add a base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Wittig Reaction

The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes and ketones.[5][6]

Materials:

  • This compound

  • A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise until the characteristic color of the ylide appears.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting alkene by column chromatography.

Protocol 5: Knoevenagel Condensation

This condensation reaction is useful for forming α,β-unsaturated products by reacting the aldehyde with an active methylene compound.[7][8]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A weak base catalyst (e.g., piperidine, ammonium acetate)

  • Ethanol or another suitable solvent

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of the weak base.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture and acidify with dilute HCl to induce precipitation.

  • Collect the product by filtration and recrystallize if necessary.

Protocol 6: Boc Deprotection and Subsequent Amide Coupling

The acid-lability of the Boc group allows for its selective removal, unmasking the amine for further functionalization, such as amide bond formation.[9][10]

Materials for Deprotection:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure for Deprotection:

  • Dissolve this compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract the product with a suitable organic solvent.

The resulting 5-amino-2-hydroxybenzaldehyde can then be used in standard amide coupling reactions with a carboxylic acid using coupling reagents like EDC/HOBt or HATU.

Orthogonal Protection and Chemoselectivity

A key advantage of this reagent is the potential for orthogonal protection strategies. The Boc group is acid-labile, while the phenolic hydroxyl can be protected with base-labile groups (e.g., acetate) or other orthogonal protecting groups if necessary. This allows for selective manipulation of the different functional groups within the molecule.

Chemoselectivity is also a critical consideration. For instance, in the reductive amination, the aldehyde is selectively targeted over the phenol and carbamate. Similarly, the Wittig reaction is specific to the aldehyde. Understanding the relative reactivity of each functional group is essential for designing successful multi-step synthetic sequences.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique combination of functional groups, coupled with the potential for orthogonal protection and chemoselective reactions, makes it an invaluable tool for researchers in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the utilization of this reagent, and it is hoped that the insights into the underlying chemical principles will foster further innovation in the field of organic synthesis.

References

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  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
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  • ResearchGate. Deprotection of 3-(tert-butyl)-5-formyl-4-hydroxyphenyl pivalate. Available at: [Link]

  • PubChem. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • ResearchGate. (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Available at: [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. Available at: [Link]

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  • ResearchGate. (PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • National Center for Biotechnology Information. The Phospha-Bora-Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. Available at: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]

  • RSC Publishing. Catalytic asymmetric P (III) -additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Available at: [Link]

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  • Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available at: [Link]

  • ChemRxiv. Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. Available at: [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]

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  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. Available at: [Link]

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Application Notes & Protocols: Derivatization of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a versatile scaffold for generating diverse molecular libraries for biological screening. We present detailed protocols for the synthesis of the core scaffold and subsequent modifications targeting its key functional groups: the aldehyde, the phenolic hydroxyl, and the carbamate. The rationale behind each synthetic strategy is discussed, emphasizing chemoselectivity and reaction efficiency. Furthermore, we provide step-by-step protocols for three common biological assays—antioxidant (DPPH), enzyme inhibition (acetylcholinesterase), and antimicrobial (broth microdilution)—to enable the effective screening of the synthesized compound library. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Scaffold-Based Approach to Drug Discovery

Modern drug discovery often relies on the systematic exploration of chemical space around a privileged core structure, or scaffold. This compound represents an ideal starting point for such an endeavor. Its structure incorporates three distinct and reactive functional groups:

  • A Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde unit is a well-known pharmacophore found in numerous biologically active compounds. The aldehyde serves as a versatile handle for forming imines, amines, and carbon-carbon bonds.

  • A Phenolic Hydroxyl Group: This group can be readily modified to form ethers and esters, allowing for the modulation of polarity, solubility, and hydrogen bonding capacity.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the aniline nitrogen. Its presence allows for selective reactions at other sites, or it can be removed to enable further derivatization of the resulting free amine.

This combination of functionalities allows for a multi-directional derivatization strategy, enabling the rapid generation of a library of analogues with diverse physicochemical properties for biological evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be approached in two main stages: Boc protection of an aminophenol followed by ortho-formylation.

Protocol 2.1: Synthesis of Tert-butyl 4-hydroxyphenylcarbamate

This procedure details the protection of the amino group of 4-aminophenol.

Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under basic conditions to deprotonate the amine, increasing its nucleophilicity. This protecting group is stable to a wide range of reaction conditions but can be easily removed with acid.[1][2]

Materials:

  • 4-Aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2.2: Ortho-Formylation via Reimer-Tiemann Reaction

This protocol introduces the formyl group at the position ortho to the phenolic hydroxyl group.

Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3][4] It proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong base. The electron-rich phenoxide ring attacks the electrophilic carbene. Subsequent hydrolysis yields the salicylaldehyde derivative.[5][6] This method is advantageous as it does not require anhydrous or strongly acidic conditions.[3]

Materials:

  • Tert-butyl 4-hydroxyphenylcarbamate (from Protocol 2.1)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Tert-butyl 4-hydroxyphenylcarbamate (1.0 eq) in an aqueous solution of NaOH (4.0 eq).

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise from the dropping funnel over 1 hour, maintaining the temperature. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at 65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl until pH ~5.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting solid, this compound, by recrystallization or column chromatography.

Derivatization Strategies & Protocols

The core scaffold offers three primary points for diversification. The following protocols are designed to be high-yielding and compatible with standard laboratory equipment.

Workflow for Scaffold Derivatization

G cluster_aldehyde Aldehyde Derivatization cluster_hydroxyl Hydroxyl Derivatization cluster_boc Boc Deprotection Scaffold Tert-butyl 3-formyl-4-hydroxyphenylcarbamate ReductiveAmination Secondary Amines Scaffold->ReductiveAmination R-NH₂, NaBH(OAc)₃ SchiffBase Imines Scaffold->SchiffBase R-NH₂, EtOH Etherification Ethers Scaffold->Etherification R-Br, K₂CO₃ Esterification Esters Scaffold->Esterification R-COCl, Pyridine Deprotection Free Amine Scaffold->Deprotection TFA or HCl

Caption: Derivatization pathways from the core scaffold.

Protocol 3.1: Reductive Amination of the Formyl Group

Rationale: This two-step, one-pot reaction first forms an imine intermediate, which is then reduced in situ to a stable secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is ideal for this transformation, as it does not readily reduce the starting aldehyde.[7][8]

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the scaffold in DCE or MeOH in a round-bottom flask.

  • Add the desired amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[9]

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3.2: O-Alkylation of the Phenolic Hydroxyl

Rationale: This protocol describes a standard Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, which then acts as a nucleophile to displace a halide from the alkylating agent. Acetone is a common solvent for this reaction.[10][11]

Materials:

  • This compound (1.0 eq)

  • An alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile

Procedure:

  • To a solution of the scaffold in acetone, add K₂CO₃ and the alkyl halide.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ether derivative.

  • Purify by column chromatography if necessary.

Protocol 3.3: Boc Deprotection to Access the Free Amine

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for its removal, typically proceeding quickly at room temperature.[12][] The resulting amine can be used for subsequent amide or sulfonamide formation.

Materials:

  • A Boc-protected derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free amine.

  • Extract the product, dry the organic layer, and concentrate to yield the deprotected compound.

Protocols for Biological Screening

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Below are detailed protocols for three common in vitro assays.

Workflow for Biological Screening

G Library Synthesized Compound Library (in DMSO) Assay1 Antioxidant Screening (DPPH Assay) Library->Assay1 Assay2 Enzyme Inhibition (AChE Assay) Library->Assay2 Assay3 Antimicrobial Screening (MIC Assay) Library->Assay3 Data1 IC₅₀ Values Assay1->Data1 Data2 IC₅₀ Values Assay2->Data2 Data3 MIC Values Assay3->Data3 HitID Hit Identification & Structure-Activity Relationship (SAR) Data1->HitID Data2->HitID Data3->HitID

Caption: General workflow for screening a compound library.

Protocol 4.1: DPPH Free Radical Scavenging Assay (Antioxidant)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, deep violet free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity of the sample.[14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and positive control (e.g., Ascorbic acid, Trolox) dissolved in DMSO or methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Plate Setup:

    • Blank: Add 100 µL of methanol to a well.

    • Control (100% activity): Add 50 µL of methanol and 50 µL of the DPPH solution.

    • Test Wells: Add 50 µL of various concentrations of your test compounds (e.g., serial dilutions from 100 µM to 1 µM) and 50 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that is measured at 412 nm.[16] An inhibitor will reduce the rate of color formation.[17][18]

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil, Galantamine) in buffer with a small amount of DMSO

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare AChE solution (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare 15 mM ATCI solution in deionized water (prepare fresh).

    • Prepare 3 mM DTNB solution in phosphate buffer.

  • Plate Setup (Total volume = 200 µL):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% Activity): 140 µL buffer, 20 µL DTNB, 20 µL AChE solution.

    • Test Wells: 120 µL buffer, 20 µL DTNB, 20 µL of test compound solution, 20 µL AChE solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells (except blank) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes, taking readings every minute.[17]

  • Calculation: Determine the rate of reaction (ΔAbs/min) for each well. Calculate the percentage of inhibition:

    • % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • Data Analysis: Plot % inhibition vs. concentration to determine the IC₅₀ value.

Protocol 4.3: Broth Microdilution Assay (Antimicrobial Minimum Inhibitory Concentration - MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the test compound are inoculated with a standardized suspension of the target bacterium or fungus and incubated.[19]

Materials:

  • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microplates

  • Test compounds and positive control (e.g., Gentamicin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[20]

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 100 µL volume.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]

Data Presentation

Results from the screening assays should be tabulated for clear comparison and analysis of structure-activity relationships (SAR).

Table 1: Hypothetical Screening Data for a Library of Derivatives

Compound IDR¹ (from Amine)R² (from Alkyl Halide)DPPH IC₅₀ (µM)AChE IC₅₀ (µM)S. aureus MIC (µg/mL)
Scaffold -->100>100128
DER-01 BenzylH85.2>10064
DER-02 4-MethoxybenzylH45.792.164
DER-03 HBenzyl>10078.532
DER-04 H4-Nitrobenzyl>10055.316

Conclusion

The this compound scaffold provides a robust and versatile platform for generating novel chemical entities for biological screening. The synthetic protocols outlined herein offer reliable methods for creating a diverse library of compounds. By systematically modifying the aldehyde, hydroxyl, and protected amine functionalities, researchers can effectively explore the chemical space around this core structure. The accompanying biological screening protocols provide the necessary tools to identify initial hit compounds, paving the way for further optimization and the development of new therapeutic agents.

References

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Application Notes and Protocols: Leveraging Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors remains a cornerstone of therapeutic innovation. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate emerges as a molecule of significant interest, embodying a unique combination of functionalities ripe for the development of potent and selective enzyme inhibitors. This scaffold integrates two key pharmacophoric elements: a carbamate group, a well-established moiety in the design of covalent and pseudo-irreversible inhibitors, and a salicylaldehyde-like ring, known for its ability to interact with enzyme active sites through various non-covalent and covalent interactions.

The tert-butoxycarbonyl (Boc) protecting group on the carbamate offers synthetic tractability, allowing for its strategic removal or modification during the drug development process. The ortho-formyl and hydroxyl groups on the phenyl ring provide crucial hydrogen bonding capabilities and a reactive center for the formation of Schiff bases or other covalent linkages within an enzyme's active site. These features position this compound as a versatile starting point for targeting a range of enzymes implicated in various disease states.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and characterization of novel enzyme inhibitors. We will delve into the mechanistic rationale for its use, provide detailed protocols for screening against key enzyme classes, and offer insights into the interpretation of the resulting data.

Mechanistic Rationale: A Dual-Action Pharmacophore

The inhibitory potential of derivatives from this compound stems from the combined properties of its core structures.

The Carbamate Moiety: A Covalent Warhead

Carbamates are recognized as a class of "pseudo-irreversible" or slowly reversible inhibitors, particularly for serine hydrolases.[1][2] The mechanism involves the carbamylation of a catalytically active serine residue within the enzyme's active site.[3][4] This covalent modification incapacitates the enzyme, preventing it from binding and processing its natural substrate. The stability of the resulting carbamylated enzyme determines the duration of inhibition.[2] Enzymes such as acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and various proteases are prominent targets for carbamate-based inhibitors.[3][5]

The Salicylaldehyde Moiety: A Versatile Anchor

The 3-formyl-4-hydroxyphenyl group, an analogue of salicylaldehyde, provides a rich platform for enzyme active site interactions. The hydroxyl and formyl groups can act as hydrogen bond donors and acceptors, respectively, contributing to the binding affinity of the inhibitor.[6] Furthermore, the aldehyde functionality can react with nucleophilic residues, such as lysine, to form a Schiff base, leading to covalent inhibition.[6] This moiety has been successfully exploited in the design of inhibitors for enzymes like lipoxygenase (LOX).[7]

The combination of these two functionalities in a single scaffold suggests a potential for dual-action or highly potent inhibition through both covalent carbamylation and interactions mediated by the salicylaldehyde-like ring.

Potential Enzyme Targets and Therapeutic Areas

Based on the functionalities present in this compound, several classes of enzymes represent high-priority targets for screening:

  • Serine Hydrolases:

    • Acetylcholinesterase (AChE): A key target in the treatment of Alzheimer's disease and other neurological disorders.[4][8]

    • Fatty Acid Amide Hydrolase (FAAH): Implicated in pain, inflammation, and anxiety.[3][7]

    • Proteases (e.g., Thrombin, Trypsin): Involved in coagulation, digestion, and other physiological processes.

  • Lipoxygenases (LOX): Key enzymes in the inflammatory cascade, making them targets for anti-inflammatory drugs.[6][7]

  • Other Aldehyde-Interacting Enzymes: Various enzymes that have nucleophilic residues in their active sites could be susceptible to inhibition.

The successful development of inhibitors based on this scaffold could lead to novel therapeutics for neurodegenerative diseases, pain management, inflammatory disorders, and potentially other conditions.

Experimental Workflows and Protocols

The following section provides detailed protocols for the synthesis of a lead compound from this compound and for conducting inhibition assays against three representative enzyme targets: Acetylcholinesterase, 15-Lipoxygenase, and Fatty Acid Amide Hydrolase.

Synthesis of a Model Inhibitor: A General Protocol

This compound is an excellent starting material for the synthesis of a library of potential inhibitors. The formyl group can be readily reacted with primary amines to form Schiff bases.

Protocol 1: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1 to 1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Scheme for Schiff Base Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions TBHPC Tert-butyl 3-formyl-4- hydroxyphenylcarbamate Product Schiff Base Derivative TBHPC->Product + Amine Primary Amine (R-NH2) Amine->Product Solvent Ethanol or Methanol Temp Room Temp. or Heat

A general workflow for the synthesis of Schiff base inhibitors.

Enzyme Inhibition Assays

The following are generalized protocols that should be optimized for specific laboratory conditions and equipment.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the substrate acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[8]

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution in phosphate buffer.

    • ATCI solution in phosphate buffer.

    • DTNB solution in phosphate buffer.

    • Serial dilutions of the test compound.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound dilution to the wells.

    • Add 50 µL of AChE solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Add 50 µL of DTNB solution.

    • To initiate the reaction, add 25 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Diagram 2: Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagent Solutions (AChE, ATCI, DTNB, Inhibitor) B Add Inhibitor and AChE to Plate A->B C Incubate B->C D Add DTNB and ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Step-by-step workflow for the AChE inhibition assay.

Protocol 3: 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the activity of 15-LOX by monitoring the formation of the conjugated diene hydroperoxide product from linoleic acid at 234 nm.[11]

Materials:

  • Soybean 15-LOX

  • Linoleic acid

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare Reagents:

    • 15-LOX solution in borate buffer.

    • Linoleic acid substrate solution in borate buffer.

    • Serial dilutions of the test compound.

  • Assay Setup:

    • In a quartz cuvette or UV-transparent 96-well plate, add the borate buffer.

    • Add the test compound dilution.

    • Add the 15-LOX solution and incubate for 5 minutes at room temperature.

  • Measurement:

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes.[11]

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a fluorometric assay that measures the hydrolysis of a specific FAAH substrate to release a fluorescent product.[7]

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and BSA, pH 9.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • FAAH enzyme solution in assay buffer.

    • FAAH substrate solution.

    • Serial dilutions of the test compound.

  • Assay Setup (in a 96-well black plate):

    • Add the test compound dilution to the wells.

    • Add the FAAH enzyme solution.

    • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Measurement:

    • Initiate the reaction by adding the FAAH substrate solution.

    • Measure the increase in fluorescence over time using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[12]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition and the IC50 value as described in the previous protocols.

Data Presentation and Interpretation

The primary output from these screening assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10] These values are crucial for comparing the potency of different derivatives.

Table 1: Illustrative Inhibition Data for a Hypothetical Derivative

Enzyme TargetIC50 (µM)Inhibition Type
Acetylcholinesterase (AChE)15.2 ± 1.8Slow, Tight-Binding
15-Lipoxygenase (15-LOX)5.8 ± 0.7Competitive
Fatty Acid Amide Hydrolase (FAAH)2.5 ± 0.3Irreversible

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Further kinetic studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).[13] For irreversible inhibitors, the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined.[13]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Its unique combination of a carbamate "warhead" and a salicylaldehyde-like "anchor" provides a solid foundation for designing potent and selective inhibitors against a range of therapeutically relevant enzymes. The protocols outlined in this document offer a starting point for researchers to explore the potential of this molecule and its derivatives in their drug discovery programs. Future work should focus on synthesizing a diverse library of derivatives to establish robust structure-activity relationships (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of these promising new chemical entities.

References

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Synthesis of Novel Bio-active Scaffolds from Tert-butyl 3-formyl-4-hydroxyphenylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are of paramount importance. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate emerges as a highly versatile scaffold for chemical innovation. Its structure is endowed with three key functional groups: a Boc-protected amine, a phenolic hydroxyl group, and an aromatic aldehyde. This unique combination not only provides a stable yet reactive platform but also allows for selective and sequential chemical transformations, making it an ideal starting point for the generation of diverse compound libraries.

The presence of the carbamate moiety is a common feature in many therapeutic agents, often enhancing pharmacokinetic properties.[1] The phenolic hydroxyl group offers opportunities for etherification or can modulate the electronic properties of the aromatic ring, influencing biological activity.[2] Crucially, the formyl group serves as a versatile chemical handle for a myriad of reactions, including condensations, multicomponent reactions, and the synthesis of heterocyclic systems.[3]

This technical guide provides detailed application notes and step-by-step protocols for the synthesis of novel compounds derived from this compound. We will explore two powerful synthetic strategies: the formation of Schiff bases and the application of isocyanide-based multicomponent reactions. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Strategic Pathway 1: Synthesis of Biologically Active Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties.[4][5] The formation of a Schiff base via the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction, offering a straightforward method to introduce molecular diversity.[3]

The reaction proceeds through a two-step mechanism: a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine.[4] The use of a catalytic amount of acid can facilitate the dehydration step.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of Schiff base derivatives from this compound and a primary amine.

Materials and Equipment:

  • This compound

  • A primary amine (e.g., aniline, benzylamine, or a functionalized amine)

  • Ethanol or Methanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization or column chromatography supplies

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of anhydrous ethanol or methanol.

  • Addition of Amine: To this solution, add the primary amine (1.0-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Schiff base.

Data Presentation: Representative Schiff Base Derivatives

EntryAmineSolventTime (h)Yield (%)
1AnilineEthanol692
2BenzylamineMethanol888
34-FluoroanilineEthanol695
42-AminopyridineMethanol1285

Visualization of the Schiff Base Synthesis Workflow

Schiff_Base_Synthesis reactant1 Tert-butyl 3-formyl- 4-hydroxyphenylcarbamate intermediate Carbinolamine Intermediate reactant1->intermediate + reactant2 Primary Amine (R-NH2) reactant2->intermediate reagents Ethanol/Methanol Catalytic Acetic Acid reagents->intermediate product Schiff Base Derivative intermediate->product - H2O

Caption: Workflow for the synthesis of Schiff bases.

Strategic Pathway 2: Novel Scaffolds via Isocyanide-Based Multicomponent Reactions (I-MCRs)

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials.[6] I-MCRs, particularly the Ugi reaction, are powerful tools for the rapid generation of complex molecules with high diversity from simple starting materials.[7][8] The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

By employing this compound as the aldehyde component, we can access novel, highly functionalized peptide-like scaffolds. The inherent functionality of the starting material allows for further diversification of the resulting Ugi products.

Experimental Protocol: Proposed Ugi Four-Component Reaction

This protocol describes a proposed method for the synthesis of a novel α-acylaminocarboxamide derivative using this compound in an Ugi reaction.

Materials and Equipment:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography supplies

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous methanol, add the primary amine (1.0 equivalent) and the carboxylic acid (1.0 equivalent).

  • Isocyanide Addition: Stir the mixture at room temperature for 10-15 minutes, then add the isocyanide (1.0 equivalent) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired Ugi product.

Data Presentation: Hypothetical Ugi Reaction Products

Aldehyde ComponentAmineCarboxylic AcidIsocyanideExpected Product
This compoundBenzylamineAcetic AcidTert-butyl isocyanideα-Acetamido-N-tert-butyl-N-benzyl-carboxamide derivative
This compoundCyclohexylaminePropionic AcidCyclohexyl isocyanideα-Propionamido-N-cyclohexyl-N-cyclohexyl-carboxamide derivative

Visualization of the Ugi Reaction Workflow

Ugi_Reaction cluster_reactants Reactants aldehyde Tert-butyl 3-formyl- 4-hydroxyphenylcarbamate product α-Acylaminocarboxamide Derivative aldehyde->product amine Amine (R1-NH2) amine->product acid Carboxylic Acid (R2-COOH) acid->product isocyanide Isocyanide (R3-NC) isocyanide->product solvent Methanol solvent->product

Caption: Workflow for the Ugi four-component reaction.

Conclusion and Future Perspectives

This compound has been demonstrated to be a valuable and versatile starting material for the synthesis of novel organic compounds. The protocols detailed herein for the synthesis of Schiff bases and the proposed application in Ugi multicomponent reactions provide robust and efficient pathways to generate libraries of structurally diverse molecules. These new chemical entities, possessing functionalities known for their biological relevance, are promising candidates for screening in drug discovery programs, particularly in the search for new antimicrobial, antioxidant, and anti-inflammatory agents.[2][9] Further exploration of other synthetic transformations, such as Wittig reactions and the synthesis of various heterocyclic systems, will undoubtedly unlock the full potential of this remarkable building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Methyl (4-formylphenyl)carbamate for Biological Screening.
  • Jiehua Pharmaceutical. (n.d.). tert-butyl (3-formyl-4-hydroxyphenyl)carbamate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Formation of Schiff Bases with tert-Butylamine.
  • SciSpace. (n.d.). Synthesis and structure of Schiff bases derived from 3-formyl-4-hydroxycoumarin and diamines.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • ResearchGate. (n.d.). Synthetic scheme for the formation of 4-amino-3-((3,5-di-tert-butyl-4-hydroxybenzylthio) methyl)-1H-1,2,4-triazole-5(4H)-thione(1).
  • ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
  • Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
  • National Institutes of Health. (n.d.). Chemistry & Biology Of Multicomponent Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS 402826-43-1). This molecule is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for downstream applications. Its structure, featuring a phenolic hydroxyl group, an aldehyde, and a Boc-protected amine, presents unique challenges and opportunities for purification. This guide provides practical, in-depth solutions to common issues encountered during its purification, structured in a question-and-answer format to directly address your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The choice of purification method depends on the impurity profile and the scale of your reaction. For this specific molecule, the most effective techniques are:

  • Recrystallization: Ideal for large quantities (>5 g) where the crude product is relatively pure (>85%). This method is cost-effective and scalable.

  • Flash Column Chromatography: The most versatile method for purifying mixtures with closely related impurities or for smaller scales (<5 g). It offers high resolution but can be more time-consuming and costly.[1]

  • Trituration/Slurrying: A rapid method for removing minor, highly soluble or insoluble impurities from a solid product. It is often used as a final polishing step or for moderately pure crude material.[2]

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the starting materials or side reactions during synthesis. Common contaminants may include:

  • Unreacted starting materials (e.g., the corresponding amine precursor).

  • Over-oxidation products, such as the corresponding carboxylic acid.

  • Byproducts from the formylation step.

  • Residual solvents from the reaction or work-up, which can inhibit crystallization.[3]

Q3: Is this compound stable during purification? I've heard aldehydes can be sensitive.

A3: this compound is generally stable under standard purification conditions. However, two functional groups require consideration:

  • Aldehyde Group: Aromatic aldehydes can be susceptible to air oxidation, especially under basic conditions or upon prolonged exposure to silica gel.[4]

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. Standard silica gel is slightly acidic and can potentially cause partial deprotection if the compound is exposed for an extended period.

Therefore, it is advisable to use purification methods that are timely and avoid harsh pH conditions. The compound is typically stored at 4°C under an inert atmosphere like nitrogen to prevent degradation.[5]

Purification Strategy Decision Guide

Choosing the right purification path is crucial for efficiency and yield. The following decision tree can guide your choice based on the initial assessment of your crude product.

G start Crude Product (Post-Workup) check_purity Assess Purity & Scale (TLC, NMR, LC-MS) start->check_purity high_purity High Purity (>85%) Large Scale (>5g) check_purity->high_purity High med_purity Moderate Purity (50-85%) Any Scale check_purity->med_purity Moderate low_purity Low Purity (<50%) Complex Mixture check_purity->low_purity Low / Complex recrystallize Recrystallization high_purity->recrystallize chromatography Flash Column Chromatography med_purity->chromatography low_purity->chromatography reassess Reassess Purity recrystallize->reassess chromatography->reassess triturate Trituration / Slurry final_product Pure Product (>98%) triturate->final_product reassess->triturate Minor Impurities Remain reassess->final_product Purity OK

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q4: My product is an oil or a gummy solid after solvent evaporation. It won't crystallize. What should I do?

A4: This is a common issue often caused by residual impurities or solvents preventing the formation of a crystal lattice.[3]

  • Causality: High-boiling point solvents like DMSO, DMF, or even ethyl acetate can be difficult to remove completely and act as "anti-solvents" for crystallization.[3] Impurities can also disrupt the ordered arrangement required for crystal formation.

  • Troubleshooting Steps:

    • Ensure Solvent Removal: Use a high-vacuum pump for an extended period. If high-boiling solvents were used, consider an azeotropic distillation by adding a lower-boiling solvent (like toluene) and re-evaporating several times.

    • Induce Crystallization: Dissolve the gum in a minimal amount of a good solvent (e.g., ethyl acetate or acetone). Slowly add a poor solvent (e.g., hexanes or heptane) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cooling the solution may also help.

    • Perform a Trituration: If the gum is very viscous, add a poor solvent like hexanes or diethyl ether and vigorously stir or sonicate. The goal is to "wash" the impurities out of the gummy product, which may then solidify.

Q5: I'm seeing a new spot on my TLC plate after running a column on silica gel. Is my compound decomposing?

A5: It is possible. The slight acidity of standard silica gel can be detrimental to acid-sensitive functional groups like the Boc-carbamate. Aldehydes can also sometimes be unstable on silica.[4]

  • Causality: The silica surface provides a large, slightly acidic (pH ≈ 4-5) environment. Prolonged contact time can catalyze the hydrolysis of the Boc group to the free amine or other side reactions.

  • Troubleshooting Steps:

    • Neutralize the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites and protect your compound.[4]

    • Minimize Contact Time: Use flash chromatography with sufficient pressure to ensure a quick elution. Do not let the compound sit on the column for an extended period.

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel.

Q6: My yield is very low after recrystallization. Where did my product go?

A6: Low recovery is typically due to an inappropriate choice of solvent system or incorrect procedure.[6]

  • Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor. Conversely, using too much solvent will also keep the product dissolved even upon cooling.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Test solubility in a range of solvents. For this molecule, systems like ethyl acetate/hexanes, methanol/water, or isopropanol are good starting points.[7] The goal is to find a single or binary solvent system with a steep solubility curve relative to temperature.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is a very common cause of low recovery.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) from the first crystallization. The residue often contains a significant amount of product. You can attempt a second recrystallization or purify this fraction by column chromatography.

Q7: Can I use the bisulfite adduct method to purify this aldehyde?

A7: While forming a bisulfite adduct is a classic technique for purifying aldehydes, it should be approached with caution for this specific molecule.[4][8][9]

  • Mechanism & Potential: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble adduct. Neutral organic impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by adding a base (like NaHCO₃ or NaOH), which reverses the reaction.[4][9]

  • Risks:

    • Basic Conditions: The regeneration step requires a basic pH. The phenolic proton on your molecule is acidic and will be deprotonated. This phenoxide may be more susceptible to oxidation than the phenol.

    • Steric Hindrance: The bulky tert-butylcarbamate group ortho to the aldehyde might slow down the formation of the bisulfite adduct.[3]

  • Recommendation: This method could be effective but should be tested on a small scale first. Use a mild base like sodium bicarbonate for regeneration and work quickly under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols & Data

Protocol 1: Recrystallization

This protocol is a starting point for purifying a crude solid that is >85% pure.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. An ideal single solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling. For a binary system, dissolve the product in a small amount of a "good" solvent and add a "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Solvent System (v/v)Rationale
Ethyl Acetate / HexanesA widely applicable system offering good polarity control.
Isopropanol or EthanolThe compound is likely soluble in hot alcohols and less so when cold.
Methanol / WaterGood for polar compounds; water acts as the anti-solvent.
TolueneCan be effective for aromatic compounds if polarity is suitable.

Table 1: Suggested starting solvent systems for recrystallization.

Protocol 2: Flash Column Chromatography Workflow

This workflow is recommended for complex mixtures or for achieving the highest possible purity.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation a 1. Select Eluent (e.g., 20-40% EtOAc/Hex) Target Rf ≈ 0.3 b 2. Prepare Slurry (Silica + Eluent + 1% Et3N) a->b c 3. Pack Column b->c d 4. Load Sample (Dissolved in min. DCM or adsorbed onto silica) c->d e 5. Elute Column (Apply pressure) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions (TLC or LC-MS) f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent h->i j 10. Dry Under Vacuum -> Pure Product i->j

Caption: Workflow for flash column chromatography.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Kingsbury, J. S., & Corey, E. J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Final Degree Project. (n.d.). Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. Available at: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Google Patents. (n.d.). Process for 3,5-di-tert-butylsalicylaldehyde.

Sources

Common side reactions involving Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS 402826-43-1). This document serves as a centralized resource for researchers, chemists, and drug development professionals utilizing this versatile intermediate. This molecule, featuring a Boc-protected amine, a phenolic hydroxyl, and an aldehyde functional group on an aromatic ring, offers a unique combination of reactive sites. However, this multi-functionality also presents specific challenges.

This guide is structured in a question-and-answer format to directly address common issues and side reactions encountered during its use. We will delve into the causality behind these experimental challenges and provide validated protocols to ensure the integrity and success of your synthesis.

Part 1: General Handling & Stability FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and storage of this compound.

Question: What is the recommended storage condition for this compound?

Answer: this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended. The compound is a solid at room temperature and is generally stable under these conditions. Like many aldehydes, prolonged exposure to air can lead to gradual oxidation of the formyl group to a carboxylic acid.

Question: My material has developed a yellowish or brownish tint over time. Is it still usable?

Answer: A slight change in color to a pale yellow or light brown is common for phenolic aldehydes and can occur due to minor oxidation or exposure to light. In many cases, the material is still suitable for use, especially if the subsequent reaction is robust. However, for high-purity applications or sensitive downstream reactions, it is crucial to verify the purity by TLC or LC-MS. If a significant amount of the corresponding carboxylic acid or other impurities are detected, purification by recrystallization or flash column chromatography may be necessary.

Question: What are the best solvents for dissolving this compound?

Answer: The compound exhibits good solubility in a range of common organic solvents, including:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

It has poor solubility in water and non-polar solvents like hexanes or petroleum ether.

Part 2: Troubleshooting Common Side Reactions

This core section provides detailed troubleshooting for specific chemical transformations. Each guide explains the unwanted side reaction, its underlying mechanism, and provides actionable protocols for mitigation.

Guide 1: Issues During Boc Group Deprotection

Question: I'm trying to deprotect the Boc group using standard strong acid conditions (e.g., TFA in DCM), but I'm seeing a complex mixture of products and low yield of my desired 5-amino-2-hydroxybenzaldehyde. What is happening?

Answer: This is a common issue arising from the reactivity of the generated tert-butyl cation intermediate under strong acidic conditions. The electron-rich nature of the phenolic ring makes it susceptible to electrophilic attack by this cation, a side reaction known as Friedel-Crafts alkylation.[1][2]

The Problem: Ring Alkylation by the tert-Butyl Cation

The mechanism for Boc deprotection involves protonation of the carbamate followed by the elimination of a stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to the free amine.[3][4] However, this liberated tert-butyl cation is a potent electrophile. The electron-donating hydroxyl and (newly formed) amino groups activate the aromatic ring, making it a prime target for alkylation.

Start Boc-Protected Starting Material TFA TFA / DCM Start->TFA Add Acid SidePath Side Reaction (Alkylation) Start->SidePath Electrophilic Attack Intermediate Protonated Intermediate TFA->Intermediate DesiredPath Desired Deprotection Intermediate->DesiredPath tBu tert-Butyl Cation (t-Bu+) Intermediate->tBu Product Desired Amine Product DesiredPath->Product CO2 CO2 DesiredPath->CO2 SideProduct tert-Butylated Side Product SidePath->SideProduct tBu->SidePath

Caption: Boc deprotection pathways: desired vs. side reaction.

Troubleshooting & Mitigation Strategies

To prevent ring alkylation, the tert-butyl cation must be "trapped" or "scavenged" before it can react with your product.

ScavengerTypical ConditionsMechanism of ActionReference
Anisole 5-10 equivalents in TFA/DCMAnisole is highly activated and acts as a sacrificial substrate for the tert-butyl cation.
Thioanisole 5-10 equivalents in TFA/DCMSimilar to anisole, but the sulfur atom also aids in cation stabilization. Often used for tryptophan-containing peptides.[3]
Triethylsilane (TES) 3-5 equivalents in TFA/DCMReduces the tert-butyl cation to isobutane, a volatile gas that exits the reaction.
Alternative Acids 4M HCl in Dioxane or Ethyl AcetateThe chloride counter-ion can react with the tert-butyl cation to form tert-butyl chloride, reducing ring alkylation.[4]

Recommended Protocol (Deprotection with Scavenger):

  • Dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Add a scavenger, such as anisole (5.0 eq), to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Precipitate the amine salt product by adding cold diethyl ether and collect by filtration.

Guide 2: Issues During Aldehyde Reduction

Question: I am reducing the aldehyde to a benzyl alcohol using Sodium Borohydride (NaBH₄) in Methanol, but my yields are inconsistent and I see byproducts related to the Boc group.

Answer: While NaBH₄ is a mild reducing agent, its reactivity can be influenced by the solvent and pH. In protic solvents like methanol, there's a risk of transesterification or partial cleavage of the Boc group, especially if the reaction is prolonged or heated. Furthermore, the phenolic hydroxyl group can influence the reaction.

The Problem: Boc Group Instability and Competing Reactions

  • Transesterification/Cleavage: Methoxide ions, present in equilibrium in NaBH₄/MeOH solutions, can potentially attack the carbonyl of the Boc group. While generally stable to bases, prolonged reaction times or elevated temperatures can lead to the formation of methyl carbamate byproducts.

  • Phenolic Interference: The acidic proton of the phenol can react with the hydride reagent, consuming it and generating hydrogen gas. This requires using a slight excess of the reducing agent.

Start Starting Material (Aldehyde) Reagents NaBH4 / MeOH Start->Reagents Reaction Conditions Desired Desired Reduction to Benzyl Alcohol Reagents->Desired Side1 Boc Transesterification (with MeO-) Reagents->Side1 Side2 Hydride Quenching (by Phenol -OH) Reagents->Side2 Product Desired Alcohol Product Desired->Product Byproduct1 Methyl Carbamate Byproduct Side1->Byproduct1 H2 H2 Gas Side2->H2

Caption: Potential reaction pathways during aldehyde reduction.

Troubleshooting & Mitigation Strategies

Controlling the reaction temperature and choosing the right solvent system are key to achieving a clean reduction.

ConditionRecommendationRationale
Temperature Maintain the reaction at 0°C to -10°C.Lowering the temperature slows down potential side reactions involving the Boc group while still allowing for efficient aldehyde reduction.
Solvent System Use THF/H₂O or Dioxane/H₂O instead of pure Methanol.A mixed aqueous system minimizes the concentration of methoxide and often provides cleaner reactions for substrates with sensitive groups.
Reagent Addition Add NaBH₄ portion-wise over 15-20 minutes.Controls the initial exotherm and gas evolution from the reaction with the phenolic proton and solvent.
Stoichiometry Use 1.5-2.0 equivalents of NaBH₄.Ensures enough hydride is present to account for any quenching by the phenolic proton and to drive the reduction to completion.

Recommended Protocol (Controlled Aldehyde Reduction):

  • Dissolve the this compound (1.0 eq) in a mixture of THF and water (4:1 v/v).

  • Cool the solution to 0°C in an ice-water bath.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions over 20 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction at 0°C for 1-2 hours.

  • Monitor the reaction by TLC (a more polar spot for the alcohol product should appear).

  • Once complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~6-7 (cease gas evolution).

  • Extract the product with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.

References
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940*. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Google Patents. (2018).

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Troubleshooting guide for reactions using Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive reagent. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Section 1: Understanding the Reagent: A Multi-Functional Intermediate

This compound is a trifunctional molecule featuring a Boc-protected amine, a phenolic hydroxyl group, and an ortho-positioned aldehyde. This unique arrangement makes it a valuable building block but also introduces specific reactivity and stability challenges. Understanding the interplay of these groups is critical for successful experimentation.

The electron-donating nature of the hydroxyl and carbamate groups activates the aromatic ring, making the aldehyde susceptible to both desired reactions and unwanted side products. The Boc group is acid-labile, the phenol is weakly acidic and prone to oxidation, and the aldehyde can undergo a host of transformations.

Reactivity_Overview Reagent Tert-butyl 3-formyl-4-hydroxyphenylcarbamate Aldehyde Aldehyde (-CHO) Reagent->Aldehyde Phenol Phenol (-OH) Reagent->Phenol Boc Boc Carbamate (-NHBoc) Reagent->Boc ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Condensation Condensation (e.g., Knoevenagel) Aldehyde->Condensation Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation Etherification O-Alkylation/ Etherification Phenol->Etherification Dakin Dakin Oxidation Phenol->Dakin Deprotection Acid-Mediated Deprotection Boc->Deprotection

Caption: Key reactive sites of this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured to provide rapid solutions to common experimental failures.

Category 1: Reductive Amination Reactions

Reductive amination is a primary application for this aldehyde. The goal is to form a C-N bond by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine/iminium ion.[1]

Question 1: My reductive amination reaction is sluggish or stalls completely. What is the likely cause?

Answer: This is a common issue, often rooted in the reduced electrophilicity of the aldehyde or issues with imine formation.

  • Causality: The electron-donating hydroxyl and carbamate groups on the aromatic ring decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophilic attack by the amine. For the reaction to proceed, the formation of the iminium ion intermediate is crucial, which is often facilitated by mildly acidic conditions.[2]

  • Troubleshooting Steps:

    • pH Optimization: The reaction is highly pH-dependent. A pH of 4-6 is typically optimal.[2] If the pH is too low, the amine nucleophile will be protonated and non-reactive. If it's too high, the imine/iminium ion formation is not efficiently catalyzed.

    • Catalyst Addition: Add a catalytic amount of acetic acid (AcOH) or trifluoroacetic acid (TFA) to facilitate imine formation. For particularly unreactive anilines, TFA may be necessary to drive the reaction.[3]

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde. Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot procedure.

    • Water Scavenging: Imine formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back to the starting materials. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Question 2: I'm observing significant amounts of a byproduct that appears to be the corresponding alcohol of my starting material. Why is this happening?

Answer: This indicates that the aldehyde is being directly reduced before it can react with the amine.

  • Causality: This side reaction occurs when the reducing agent is too reactive or is added prematurely. The aldehyde is reduced to a primary alcohol, consuming your starting material.

  • Troubleshooting Protocol:

    • Sequential Addition: Do not add the reducing agent until imine formation is complete or has reached equilibrium. Pre-stir the aldehyde, amine, and any acid catalyst in the solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) for 30-60 minutes at room temperature before adding the reducing agent.

    • Verify Reducing Agent: Switch to a less aggressive reducing agent. Sodium triacetoxyborohydride (STAB) is specifically designed to be mild enough not to significantly reduce aldehydes at room temperature but is reactive enough to reduce the protonated imine (iminium ion).[3]

ParameterRecommended ConditionRationale
pH 4 - 6Balances amine nucleophilicity and iminium ion formation.
Reducing Agent NaBH(OAc)₃ (STAB)Selectively reduces the iminium ion over the aldehyde.[1][3]
Solvent Anhydrous DCM, DCE, or THFAprotic solvents that do not interfere with the reaction.
Additives Acetic Acid (catalytic)Catalyzes imine formation.[3]
Procedure One-pot, but with sequential additionAllow imine to form before adding the reducing agent.
Category 2: Boc Group Stability and Deprotection

The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, known for its stability to bases and nucleophiles but its lability under acidic conditions.[4][5]

Question 3: During my reaction (not deprotection), I'm seeing loss of the Boc group. How can I prevent this?

Answer: Unintentional Boc deprotection is almost always caused by acidic conditions, either intentionally added or generated in situ.

  • Causality: The Boc group is cleaved by acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even strong Lewis acids, generating a carbamic acid which rapidly decarboxylates to the free amine.[5][6]

  • Preventative Measures:

    • Re-evaluate Additives: If you are using an acid catalyst (e.g., for reductive amination), consider using a weaker acid or a smaller catalytic amount.

    • Buffer the Reaction: If acidic byproducts may be forming, the addition of a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can scavenge protons without interfering with the primary reaction.

    • Temperature Control: At elevated temperatures, even mildly acidic conditions can be sufficient to cause slow cleavage of the Boc group. Run the reaction at the lowest effective temperature.

Question 4: My Boc deprotection with TFA is incomplete, or it's causing side reactions with the aromatic ring. What should I do?

Answer: Incomplete deprotection suggests insufficient acid strength or time, while side reactions point to the reactivity of the generated tert-butyl cation.

  • Causality: Boc deprotection generates a highly reactive tert-butyl cation.[7] This cation can act as an electrophile and alkylate other nucleophilic sites on your molecule, particularly the electron-rich aromatic ring, leading to tert-butylation as a major byproduct.[7]

  • Optimized Deprotection Protocol:

    • Use a Scavenger: This is the most critical step. The tert-butyl cation must be trapped before it can react with your product. Add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or anisole to the reaction mixture along with the TFA.

    • Solvent Choice: The standard solvent is DCM.[5]

    • Reaction Conditions: A common and effective cocktail is 20-50% TFA in DCM with 2-5 equivalents of a scavenger. The reaction is typically run at 0°C to room temperature and is usually complete within 1-2 hours.[8]

Troubleshooting_Workflow start Low Yield or Side Products Observed check_sm Analyze Crude Reaction: - Starting Material (SM) present? - Unexpected Byproducts? start->check_sm sm_present High SM Remaining check_sm->sm_present Yes (SM) byproducts Byproducts Observed check_sm->byproducts Yes (Byproducts) is_reductive_amination Reaction Type: Reductive Amination? sm_present->is_reductive_amination optimize_pH Optimize pH (4-6) Add catalytic acid (AcOH) is_reductive_amination->optimize_pH Yes is_reductive_amination->byproducts No change_reagent Use milder reducing agent (e.g., NaBH(OAc)3) optimize_pH->change_reagent end Improved Outcome change_reagent->end is_deprotection Reaction Type: Boc Deprotection? byproducts->is_deprotection add_scavenger Add Scavenger (e.g., TES, Anisole) to trap t-butyl cation is_deprotection->add_scavenger Yes is_oxidation Is byproduct oxidized (e.g., carboxylic acid)? is_deprotection->is_oxidation No add_scavenger->end protect_reagent Protect from air (N2/Ar) Use fresh, high-purity reagent is_oxidation->protect_reagent Yes is_oxidation->end No protect_reagent->end

Caption: A decision tree for troubleshooting common reaction failures.

Category 3: Stability and Storage

Question 5: My reagent has developed a yellow or brown color upon storage. Is it still usable?

Answer: Discoloration often indicates degradation, likely through oxidation. Phenolic aldehydes are susceptible to air oxidation, which can convert the aldehyde to a carboxylic acid and the phenol to quinone-type structures.[9][10]

  • Causality: The electron-rich phenol ring is sensitive to oxidation, a process that can be accelerated by light and air. The aldehyde group can also be oxidized to the corresponding benzoic acid derivative.

  • Best Practices:

    • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dark place (refrigerated).

    • Purity Check: Before use, it is advisable to check the purity of an older or discolored reagent by TLC or ¹H NMR. The aldehyde proton should be a sharp singlet around 9-10 ppm.[9] The appearance of a broad peak around 12 ppm could indicate the presence of the carboxylic acid.

    • Purification: If minor degradation has occurred, the material can sometimes be purified by recrystallization or column chromatography.

References

  • ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • BLDpharm. (n.d.). tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate.
  • ACS Publications. (n.d.). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • RSC Publishing. (n.d.). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry.
  • P-Hydroxybenzaldehyde (PHBA): Properties, Synthesis, Applications, And Market Insights. (2024, December 2).
  • Cheméo. (n.d.). Chemical Properties of 3-tert-Butyl-4-hydroxyanisole (CAS 121-00-6).
  • Grokipedia. (n.d.). Duff reaction.
  • Taylor & Francis. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References.
  • Duff Reaction. (n.d.).
  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • The Good Scents Company. (n.d.). 4-tert-butyl phenol, 98-54-4.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • ChemicalBook. (2019, December 19). p-Hydroxybenzaldehyde-Application.
  • Thieme E-Books & E-Journals. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • RSC Publishing. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-4-hydroxyanisole.
  • PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.
  • USP Store. (n.d.). 3-tert-Butyl-4-hydroxyanisole (200 mg).

Sources

Technical Support Center: Purification of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS 402826-43-1). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, addressing common challenges encountered during its synthesis and handling. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to obtain high-purity material consistently.

Introduction: Understanding the Chemistry

This compound is a key intermediate in organic synthesis. Its structure, featuring a phenolic hydroxyl group, an aldehyde, and a Boc-protected amine, presents a unique set of purification challenges. The Boc (tert-butoxycarbonyl) group is notoriously acid-labile, while the aldehyde is susceptible to oxidation and the phenol can be reactive.[1]

The primary synthetic route to this compound often involves the ortho-formylation of tert-butyl (4-hydroxyphenyl)carbamate. Common formylation methods like the Duff or Reimer-Tiemann reactions can lead to a variety of impurities.[2] Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed during the purification of this compound.

Q1: My crude product is a dark, oily resin. What are the likely impurities?

A1: The formation of a resinous material is a frequent issue, particularly in formylation reactions of phenols.[2] The primary culprits are often:

  • Phenol-formaldehyde-type polymers: These arise from side reactions, especially if the reaction temperature is too high or reaction time is prolonged.[2]

  • Unreacted starting materials: Incomplete reaction will leave behind tert-butyl (4-hydroxyphenyl)carbamate.

  • Di-formylated byproducts: If both ortho positions to the hydroxyl group are available on the starting phenol, di-formylation can occur, leading to a more complex mixture.[2]

  • Oxidation products: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially upon exposure to air.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation.

  • Temperature Control: Maintain strict temperature control during the reaction to prevent polymerization.[2]

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: I am struggling with recrystallization. The compound either "oils out" or the purity does not improve significantly. What should I do?

A2: Recrystallization can be challenging. "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.

Expert Insights:

  • Solvent Choice is Critical: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with the polarity of this compound, a two-solvent system is often effective.[3]

  • Common Solvent Systems to Try:

    • Ethyl acetate/Hexane[3][4]

    • Dichloromethane/Hexane

    • Acetone/Hexane[3]

    • Methanol/Water[5][6]

  • Protocol for Two-Solvent Recrystallization:

    • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

    • Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.

Q3: My NMR spectrum shows unidentifiable aromatic peaks. Could this be a deprotected impurity?

A3: Yes, this is a strong possibility. The Boc group is sensitive to acidic conditions.[1][7] If your reaction work-up involves an acidic wash, or if the crude material is stored for extended periods, you may see partial or complete deprotection.

Key Impurity to Look For: 3-formyl-4-aminophenol.

Preventative Measures:

  • Neutral Work-up: Use a saturated sodium bicarbonate solution for aqueous washes to neutralize any residual acid.

  • Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

  • Avoid Chlorinated Solvents for Long-Term Storage: Dichloromethane, for example, can slowly generate trace amounts of HCl.

Q4: Column chromatography is not giving me a good separation. What parameters should I optimize?

A4: Column chromatography is a powerful tool for purifying this compound, but success depends on the right conditions.[8][9]

Optimization Parameters:

ParameterRecommendationRationale
Stationary Phase Silica GelThe polarity of silica gel is well-suited for separating moderately polar compounds like aromatic aldehydes.[8][9]
Mobile Phase (Eluent) Start with a non-polar solvent system and gradually increase polarity. A common starting point is 10-20% ethyl acetate in hexane.[4][10]This allows for the elution of non-polar impurities first, followed by your product. More polar impurities will remain on the column longer.[8][9]
Column Loading Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a concentrated band.Overloading the column or using too much solvent for loading will lead to poor separation.[9]
TLC Analysis Before running the column, use TLC to determine the optimal eluent composition. Aim for an Rf value of ~0.3 for your product.[8]TLC is a rapid way to predict the separation on a column.

In-Depth Purification Protocols

Protocol 1: Flash Column Chromatography

This is often the most effective method for removing a range of impurities.

Step-by-Step Methodology:

  • Prepare the Column:

    • Select a column of appropriate size (a good rule of thumb is to use 20-50 times the weight of your crude product in silica gel).[8]

    • Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane). This is known as wet packing and helps to create a uniform column bed.[9]

  • Prepare and Load the Sample:

    • Dissolve your crude this compound in a minimal volume of dichloromethane or the eluent mixture.

    • Carefully add the sample solution to the top of the silica gel bed.[9]

  • Elution:

    • Begin eluting with the non-polar solvent system (e.g., 5-10% ethyl acetate/hexane).

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate/hexane) to elute your product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Impurity

If you suspect oxidation to the carboxylic acid (3-carboxy-4-hydroxy-phenyl-carbamic acid tert-butyl ester), an acid-base extraction can be effective.

Step-by-Step Methodology:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, making it water-soluble.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solution to recover the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for purifying your compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_outcome Final Product Crude Crude Product (Oily or Solid) TLC_NMR TLC & NMR Analysis Crude->TLC_NMR Characterize Impurities Recrystallization Recrystallization (e.g., EtOAc/Hexane) TLC_NMR->Recrystallization Mainly one spot, minor impurities Column Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) TLC_NMR->Column Multiple spots, close Rf values AcidBase Acid-Base Extraction (vs. NaHCO3) TLC_NMR->AcidBase Acidic impurity suspected (streaking on TLC) Pure Pure Crystalline Solid Recrystallization->Pure Successful Column->Pure Successful AcidBase->Column Pre-purification step

Caption: Decision tree for purification of this compound.

References

  • cmu.edu.jm. (2025-02-19). How to Column Aldehydes: A Comprehensive Guide.
  • University of Calgary. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Phenomenex. (2025-12-12).
  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191.
  • ResearchGate. (2015-12-03). Is it possible to purify aldehyde by column?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Rauf, A., Ahmed, S., Khan, A., Sharma, J., Batiha, GE-S., Al-Kuraishy, HM., Al-Gareeb, AI., Sławiński, J., & Shah, SAA. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Arabian Journal of Chemistry, 15(1), 103525.
  • BLDpharm. (n.d.). tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)
  • ChemShuttle. (n.d.). tert-butyl (3-formyl-4-hydroxyphenyl)
  • ChemicalBook. (n.d.).
  • Zander, N., & Frank, R. (2001). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Organic Syntheses, 78, 223.
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-formyl-3-hydroxyphenyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • ResearchGate. (2025-08-07). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols.
  • Organic Syntheses. (1966). Carbamic acid, tert-butyl ester. 46, 13.
  • Kappe, C. O., & Dallinger, D. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Accounts of Chemical Research, 51(8), 1930-1942.
  • Google Patents. (n.d.). EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • MDPI. (2022-11-19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Google Patents. (n.d.). US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring a robust and reproducible process.

Introduction to the Synthesis

The synthesis of this compound typically involves two key transformations: the protection of an aminophenol with a tert-butyloxycarbonyl (Boc) group and the subsequent ortho-formylation of the resulting carbamate. The choice of formylation method is critical for achieving high regioselectivity and yield, especially at scale. This guide will focus on troubleshooting the most common synthetic routes, including the Duff and Reimer-Tiemann reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Poor regioselectivity: Formation of the para-isomer or di-formylated byproducts can significantly reduce the yield of the desired ortho-product.[1][2]

  • Low reaction yield: This can be due to incomplete conversion, degradation of starting material or product, or competing side reactions.

  • Difficult purification: The presence of closely related isomers and polymeric byproducts can complicate the isolation of the pure product.

  • Exothermic reactions: Some formylation reactions can be highly exothermic, posing a safety risk and potentially leading to side reactions if not properly controlled.[3][4]

  • Handling of hazardous reagents: Reagents like chloroform used in the Reimer-Tiemann reaction are toxic and require special handling procedures.[5][6][7][8][9]

Q2: Which formylation method is recommended for the ortho-formylation of Tert-butyl 4-hydroxyphenylcarbamate?

A2: Both the Duff reaction and the Reimer-Tiemann reaction can be used for the ortho-formylation of phenols.[3][10][11] The Duff reaction, which typically uses hexamethylenetetramine (HMTA) in an acidic medium, is often preferred for its milder conditions and avoidance of chlorinated solvents.[2][12][13][14] However, the Reimer-Tiemann reaction, using chloroform and a strong base, can also be effective but requires careful control of reaction conditions to maximize ortho-selectivity.[3][11][15] A magnesium-mediated ortho-formylation using paraformaldehyde is another high-yielding and regioselective alternative.[16][17][18][19]

Q3: How can I improve the ortho-selectivity of the formylation reaction?

A3: Improving ortho-selectivity is crucial. Here are some strategies:

  • Choice of reaction: The Duff reaction and magnesium-mediated formylations are known for their high ortho-selectivity.[2][12][16][19]

  • Reaction conditions: In the Reimer-Tiemann reaction, the choice of base and the presence of a phase-transfer catalyst can influence the ortho:para ratio.[1]

  • Steric hindrance: The bulky Boc protecting group can help direct the formylation to the ortho position.

Q4: What are the key safety precautions to consider?

A4: Safety is paramount. Key precautions include:

  • Working in a well-ventilated fume hood: This is essential when working with volatile and toxic reagents like chloroform.[6][7][8][9]

  • Appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (note that chloroform penetrates nitrile gloves quickly), safety goggles, and a lab coat.[6][7][9]

  • Temperature control: Be prepared to manage exothermic reactions with appropriate cooling baths.[3][4]

  • Proper waste disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Issue 1: Low Yield of Boc-Protected Aminophenol

Symptom: Low recovery of Tert-butyl 4-hydroxyphenylcarbamate after the protection step.

Possible Cause Solution Experimental Protocol Reference
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. Ensure the starting aminophenol is fully dissolved.Use a suitable solvent system like a mixture of THF and water.[20]
Hydrolysis of Boc Anhydride Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to water.Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.
Side Reactions Over-reaction leading to di-Boc protected species is possible, though less common with phenols. Use stoichiometric amounts of di-tert-butyl dicarbonate.Maintain the reaction at a controlled temperature (e.g., room temperature).
Difficult Work-up Emulsion formation during aqueous work-up can lead to product loss.Add brine to the aqueous layer to break up emulsions. Ensure the pH is appropriately adjusted before extraction.
Issue 2: Poor Regioselectivity in the Formylation Step (Duff Reaction)

Symptom: Significant formation of the para-isomer or di-formylated product.

Possible Cause Solution Experimental Protocol Reference
Incorrect Stoichiometry Carefully control the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate. A 1:1 ratio or a slight excess of the phenol can favor mono-formylation.[1]Dissolve the carbamate and HMTA in a suitable acid like trifluoroacetic acid (TFA) or acetic acid.[1][21]
High Reaction Temperature Excessive heat can promote the formation of byproducts.Maintain the reaction temperature between 70-100°C and monitor the reaction progress closely.[10]
Prolonged Reaction Time Longer reaction times can lead to the formation of di-formylated products.Monitor the reaction by TLC or HPLC and quench the reaction once the desired product is maximized.[1]
Issue 3: Low Yield and/or Tar Formation in the Reimer-Tiemann Reaction

Symptom: Low yield of the desired product with the formation of a significant amount of dark, polymeric material.

Possible Cause Solution Experimental Protocol Reference
Reaction Temperature Too High The Reimer-Tiemann reaction can be highly exothermic. Maintain strict temperature control using an ice bath, especially during the initial addition of reagents.[3][4]Add the chloroform dropwise to the cooled solution of the phenoxide.
Incorrect Base Concentration The concentration of the base (e.g., NaOH or KOH) is critical.Use a concentrated aqueous solution of the base. The reaction is typically biphasic.[3]
Inefficient Mixing In a biphasic system, inefficient mixing can lead to localized overheating and side reactions.Use vigorous stirring or a phase-transfer catalyst to improve the reaction rate and minimize side reactions.[3][4]
Decomposition of Product The product may be unstable under the harsh basic conditions and high temperatures.Minimize the reaction time and work up the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-hydroxyphenylcarbamate (Boc Protection)
  • To a stirred solution of 4-aminophenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) at room temperature, add sodium bicarbonate (2.5 eq).

  • To this suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Ortho-Formylation via the Duff Reaction
  • To a stirred solution of Tert-butyl 4-hydroxyphenylcarbamate (1.0 eq) in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA) (1.2 eq) portion-wise at 0°C.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield in Formylation

troubleshooting_low_yield start Low Yield of Formylated Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_temp Review Reaction Temperature Control start->check_temp check_time Optimize Reaction Time start->check_time check_workup Investigate Work-up and Purification Losses start->check_workup end Optimized Yield check_sm->end change_reagent Consider Alternative Formylating Agent check_reagents->change_reagent increase_temp Increase Temperature Incrementally check_temp->increase_temp increase_time Increase Reaction Time check_time->increase_time check_workup->end increase_temp->end increase_time->end change_reagent->end

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Formylation Method Selection

method_selection start Select Formylation Method q_ortho Is high ortho-selectivity the primary concern? start->q_ortho q_chloroform Is the use of chlorinated solvents acceptable? reimer_tiemann Reimer-Tiemann Reaction q_chloroform->reimer_tiemann Yes mg_mediated Mg-mediated Formylation q_chloroform->mg_mediated No q_ortho->q_chloroform Yes duff Duff Reaction q_ortho->duff No

Caption: Decision tree for selecting a formylation method.

References

  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
  • Duff reaction - Wikipedia. Available from: [Link]

  • Duff reaction - Grokipedia.
  • Duff reaction - chemeurope.com. Available from: [Link]

  • New Opportunities with the Duff Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • Duff Reaction - SynArchive. Available from: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available from: [Link]

  • Troubleshooting guide for the formylation of aromatic amines. - Benchchem.
  • Chloroform - Hazardous Substance Fact Sheet. Available from: [Link]

  • Technical Support Center: Optimizing Aromatic Formylation Reactions - Benchchem.
  • Chloroform Safety & Hazards - Lab Alley. Available from: [Link]

  • Chloroform - University of Michigan-Dearborn. Available from: [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. Available from: [Link]

  • Mg-mediated o-formylation of phenols: A Writeup - Sciencemadness Discussion Board. Available from: [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. Available from: [Link]

  • Chloroform Guidelines - Duke Safety. Available from: [Link]

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Reimer–Tiemann reaction - Wikipedia. Available from: [Link]

  • SOP for the safe use of Chloroform - University of Washington. Available from: [Link]

  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? - ResearchGate. Available from: [Link]

  • Orto Form Phenols | PDF | Amine | Aldehyde - Scribd. Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available from: [Link]

  • REIMER TIEMANS REACTION - L.S.College, Muzaffarpur. Available from: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

  • REIMER TIEMANS REACTION - PHARMD GURU. Available from: [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • Reimer Tiemann Reaction Mechanism - GeeksforGeeks. Available from: [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - MDPI. Available from: [Link]

  • HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available from: [Link]

  • High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate - ResearchGate. Available from: [Link]

  • Tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8 - BIOSYNCE. Available from: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

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Technical Support Center: Monitoring Reactions of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This guide provides in-depth technical assistance and troubleshooting advice for monitoring the progress of chemical reactions involving this versatile trifunctional molecule. The inherent reactivity of the aromatic aldehyde, the nucleophilicity of the phenol, and the stability of the N-Boc protecting group present unique challenges and opportunities in synthetic chemistry. This resource is designed to equip you with the knowledge to navigate these complexities effectively.

Understanding the Molecule: A Trifunctional Hub

This compound incorporates three key functional groups on an aromatic ring: a formyl (aldehyde) group, a hydroxyl (phenol) group, and a tert-butyloxycarbonyl (Boc) protected amine. The interplay of these groups dictates the molecule's reactivity and necessitates careful monitoring of reactions to ensure desired outcomes and minimize side-product formation.

Section 1: Choosing the Right Analytical Technique for Reaction Monitoring

The selection of an appropriate analytical technique is paramount for successfully tracking the conversion of this compound to the desired product. The most common and effective methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Thin Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. It allows for a quick visualization of the consumption of starting material and the formation of products.

Step-by-Step Protocol for TLC Monitoring:

  • Sample Preparation: At timed intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside the starting material and, if available, a standard of the expected product. Co-spotting the reaction mixture with the starting material can aid in confirming the disappearance of the reactant.

  • Elution: Develop the TLC plate in a pre-saturated chamber with an appropriate solvent system. The choice of eluent is crucial for achieving good separation.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm), as the aromatic rings of the reactant and products should be UV-active.[1] Further visualization can be achieved using specific staining agents.

Table 1: Recommended TLC Visualization Stains

StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterYellow/brown spots on a purple background.Aldehydes, phenols (oxidizable groups)
Ceric Ammonium Molybdate (CAM) 2.5 g ammonium molybdate, 1 g ceric sulfate in 250 mL of 10% aqueous H₂SO₄Blue/green spots on a pale yellow background.Phenols, aldehydes, and many other functional groups.
Vanillin Stain 15 g vanillin in 250 mL ethanol and 2.5 mL concentrated H₂SO₄Variety of colors (often blue, purple, or red).Phenols, aldehydes.

Troubleshooting TLC Analysis:

  • Question: My spots are streaking on the TLC plate. What should I do?

    • Answer: Streaking is often caused by the sample being too concentrated. Try diluting your sample further before spotting. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

  • Question: I am not getting good separation between my starting material and product. How can I improve this?

    • Answer: Adjust the polarity of your eluent system. If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

For quantitative monitoring of reaction progress, HPLC is the method of choice. It provides accurate data on the consumption of reactants and the formation of products and byproducts.

Step-by-Step Protocol for HPLC Monitoring:

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., by adding it to a vial containing a suitable quenching agent or a large volume of cold solvent). Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.

  • Chromatographic Conditions: A reversed-phase C18 column is a good starting point for the analysis of these relatively polar aromatic compounds.

  • Data Analysis: The percentage conversion can be calculated by comparing the peak area of the starting material at different time points. The formation of products can be quantified using a calibration curve if a standard is available.

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate silanols and improve peak shape. A gradient elution may be necessary for complex mixtures.
Gradient Start with 5-10% B, ramp to 95-100% B over 10-15 minutesA scouting gradient to determine the optimal separation conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic rings will have strong absorbance in this range.
Injection Volume 5-10 µLA typical injection volume to avoid column overloading.

Troubleshooting HPLC Analysis:

  • Question: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?

    • Answer: Peak tailing can be due to interactions with residual silanols on the silica support. Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid or trifluoroacetic acid). Peak fronting might indicate column overloading; try injecting a smaller volume or a more dilute sample.

  • Question: My peaks are not well-resolved. What should I do?

    • Answer: Optimize the mobile phase composition and gradient. A shallower gradient can improve the resolution of closely eluting peaks. You can also try a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Insights

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. It can confirm the structure of the product and, with careful setup, provide quantitative data on the reaction progress.

Step-by-Step Protocol for ¹H NMR Monitoring:

  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor include the aldehyde proton (around 9-10 ppm), aromatic protons, and the tert-butyl protons of the Boc group (around 1.5 ppm).

  • Quantitative NMR (qNMR): For quantitative analysis, add a known amount of an internal standard to the NMR tube. The concentration of the analyte can be determined by comparing the integral of a characteristic analyte peak to the integral of a peak from the internal standard.

Troubleshooting NMR Analysis:

  • Question: The signals for my starting material and product are overlapping. How can I resolve them?

    • Answer: If possible, try a different deuterated solvent, as solvent effects can sometimes shift proton resonances. Alternatively, a higher field NMR instrument will provide better spectral dispersion.

  • Question: How do I choose a suitable internal standard for qNMR?

    • Answer: The internal standard should be stable under the analysis conditions, have a simple spectrum with signals that do not overlap with your analyte's signals, and be accurately weighable. Common internal standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

Reactions with a multifunctional molecule like this compound can sometimes lead to unexpected outcomes. This section addresses common issues and provides guidance on how to troubleshoot them.

Flowchart for Troubleshooting Common Reaction Issues

troubleshooting_flowchart start Reaction Monitoring Shows Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products low_yield Low Yield / Poor Recovery start->low_yield check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents boc_cleavage Boc Group Cleavage? side_products->boc_cleavage o_reaction O-Alkylation/Acylation? side_products->o_reaction overreaction Over-reaction/Polymerization? side_products->overreaction workup_issue Review Workup & Purification low_yield->workup_issue increase_temp_time Increase Temperature or Reaction Time check_reagents->increase_temp_time solution_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->solution_reagents change_catalyst Consider a Different Catalyst/Solvent increase_temp_time->change_catalyst solution_conditions Optimize reaction conditions cautiously. increase_temp_time->solution_conditions solution_boc Avoid strong acids. Use milder conditions. boc_cleavage->solution_boc solution_o_reaction Use a base to deprotonate phenol selectively if N-reaction is desired. Protect the phenol if necessary. o_reaction->solution_o_reaction solution_overreaction Use milder conditions. Monitor reaction closely and stop at optimal time. overreaction->solution_overreaction product_stability Assess Product Stability workup_issue->product_stability solution_workup Optimize extraction pH. Choose appropriate recrystallization solvent. workup_issue->solution_workup

Caption: A flowchart to guide troubleshooting of common reaction problems.

Frequently Asked Questions (FAQs)
  • Q1: My reaction is not proceeding to completion. What are the likely causes?

    • A1: An incomplete reaction can be due to several factors. First, verify the purity of your starting materials and reagents. Impurities can inhibit the reaction. Ensure that you are using the correct stoichiometry of reactants. If the reagents are pure and the stoichiometry is correct, consider increasing the reaction temperature or extending the reaction time. However, be cautious as this might also promote side reactions. Finally, the choice of solvent and catalyst can significantly impact the reaction rate.

  • Q2: I am observing an unexpected side product. What could it be?

    • A2: The presence of multiple reactive sites on this compound can lead to various side products.

      • Cleavage of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is labile under strong acidic conditions.[2][3] If your reaction is run in the presence of a strong acid, you may observe the deprotected aminophenol. To avoid this, use milder reaction conditions or a different synthetic route that does not require strong acids.

      • Reaction at the phenolic hydroxyl group: The phenol is nucleophilic, especially under basic conditions, and can compete with other desired reactions. For example, in an alkylation reaction, you might see O-alkylation in addition to or instead of the intended transformation. Protecting the phenolic hydroxyl group prior to the reaction may be necessary.

      • Reactions involving the aldehyde: The formyl group can undergo various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions.

  • Q3: How can I improve the chemoselectivity of my reaction?

    • A3: Achieving chemoselectivity with a polyfunctional molecule requires careful control of reaction conditions.

      • Temperature: Lowering the reaction temperature can often favor the more kinetically controlled product.

      • Choice of Reagents: Use reagents that are known to be selective for the desired functional group transformation. For example, to selectively reduce the aldehyde in the presence of other reducible groups, you might use a mild reducing agent like sodium triacetoxyborohydride.

      • Protecting Groups: If chemoselectivity remains a challenge, consider protecting one or more of the functional groups. The Boc group is already protecting the amine. You might consider protecting the phenol as a silyl ether or another suitable protecting group.

  • Q4: My yield is low even though the reaction appears to go to completion by TLC/HPLC. What could be the issue?

    • A4: Low isolated yield can be a result of issues during the workup and purification steps.

      • Workup: Ensure that the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase. The phenolic proton is acidic and will be deprotonated under basic conditions, potentially drawing the product into the aqueous layer.

      • Purification: The choice of solvent for recrystallization or column chromatography is critical. A solvent system that provides good solubility at elevated temperatures but poor solubility at room temperature is ideal for recrystallization. For column chromatography, a solvent system that gives an Rf value of around 0.2-0.3 for your product on TLC is a good starting point.

      • Product Stability: Consider the stability of your product under the purification conditions. Some compounds can degrade on silica gel if it is slightly acidic. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Section 3: Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful reaction monitoring.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision start_reaction Start Reaction sampling Take Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction in Aliquot sampling->quench tlc TLC Analysis (Qualitative) quench->tlc hplc HPLC Analysis (Quantitative) quench->hplc nmr NMR Analysis (Structural/Quantitative) quench->nmr evaluate Evaluate Data tlc->evaluate hplc->evaluate nmr->evaluate decision Reaction Complete? (Yes/No) evaluate->decision workup Proceed to Workup & Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling

Caption: A generalized workflow for monitoring a chemical reaction.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). Available at: [Link]

Sources

Technical Support Center: A Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful handling and application of this versatile chemical intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience to support your research endeavors.

Core Concepts and Safety Overview

This compound is a bifunctional organic compound featuring a salicylaldehyde moiety and a Boc-protected aniline. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The presence of the aldehyde, phenol, and carbamate groups dictates its reactivity and handling requirements.

Key Physicochemical Data:

PropertyValueSource
CAS Number 402826-43-1[1][2]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.26 g/mol [1]
Appearance Solid[3]
Storage Temperature 4°C, stored under nitrogen[1][3]

Safety is paramount when handling any chemical. Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501[4]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work in a well-ventilated area or a chemical fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, it should be stored at 4°C under an inert atmosphere, such as nitrogen.[1][3] This minimizes potential degradation from atmospheric moisture and oxygen.

Q2: What solvents are suitable for dissolving this compound?

While specific quantitative solubility data is not widely published, compounds with similar structures (functionalized salicylaldehydes and Boc-protected phenols) are generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] They may also have moderate solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like dichloromethane (DCM). It is recommended to perform a small-scale solubility test before preparing a large-scale solution.

Q3: Is the Boc protecting group on the phenol susceptible to cleavage under basic conditions?

Yes, unlike many Boc-protected amines, a Boc group attached to a phenol can be labile to basic conditions.[6] This is a critical consideration when planning subsequent reaction steps. Exposure to strong bases like sodium hydroxide or even milder bases like piperidine can lead to the unintended removal of the Boc group.[6]

Q4: What are the incompatible materials to avoid?

This compound should not be stored or mixed with strong oxidizing agents or strong acids.[6] Strong oxidizers can react with the aldehyde and phenol groups, while strong acids will readily cleave the Boc protecting group.

Q5: What are the expected hazardous decomposition products?

Upon thermal decomposition, this compound may release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in experimental settings.

Reaction-Related Issues

Problem: Incomplete or failed reaction where the aldehyde group is the reactive site.

  • Possible Cause 1: Steric Hindrance. The bulky tert-butyl group may sterically hinder the approach of reactants to the adjacent formyl group.

    • Solution: Consider using a less sterically hindered base or catalyst. Increasing the reaction temperature may also help overcome the activation energy barrier, but this should be done with caution to avoid decomposition or side reactions.

  • Possible Cause 2: Deactivation of the Aldehyde. The electron-donating nature of the hydroxyl and carbamate groups can reduce the electrophilicity of the aldehyde, making it less reactive in certain transformations like reductive aminations or Wittig reactions.

    • Solution: Employ more reactive reagents or catalytic systems known to be effective for electron-rich aldehydes. For instance, in a reductive amination, using a more potent reducing agent like sodium triacetoxyborohydride might be beneficial.

Problem: Unintended cleavage of the Boc protecting group during a reaction.

  • Possible Cause 1: Acidic Conditions. The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.[7] This can occur if the reaction is run in an acidic solvent, if an acidic reagent is used, or if acidic byproducts are generated.

    • Solution: If the desired transformation allows, switch to neutral or basic reaction conditions. If acidic conditions are unavoidable, consider using a different, more acid-stable protecting group for the amine.

  • Possible Cause 2: Basic Conditions. As mentioned in the FAQs, the Boc group on the phenol is base-labile.[6]

    • Solution: Avoid strong bases. If a base is required, use a milder, non-nucleophilic base and monitor the reaction carefully for deprotection. A base like diisopropylethylamine (DIPEA) may be a suitable choice in some cases.

Problem: Observation of unexpected side products.

  • Possible Cause: Self-condensation or polymerization. Aldehydes, particularly under basic conditions, can undergo self-condensation reactions.

    • Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also minimize this side reaction.

Work-up and Purification Challenges

Problem: Difficulty in separating the product from starting materials or byproducts.

  • Possible Cause: Similar polarities. The product and impurities may have very similar polarities, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method. Test various solvent combinations on a small scale to find the optimal conditions.

Problem: Product degradation during work-up.

  • Possible Cause: Exposure to acid or base during extraction. As previously discussed, the Boc group is sensitive to both acidic and basic conditions.

    • Solution: Perform aqueous extractions with neutral water or brine. If an acidic or basic wash is necessary, perform it quickly and at a low temperature, and immediately neutralize the organic layer.

Storage and Stability Issues

Problem: The compound has changed color or appearance after storage.

  • Possible Cause: Oxidation or degradation. The phenol and aldehyde functional groups are susceptible to oxidation over time, especially if not stored under an inert atmosphere.

    • Solution: Before use, it is advisable to check the purity of the compound by TLC or NMR spectroscopy. If minor impurities are present, purification by column chromatography or recrystallization may be necessary. To prevent future degradation, ensure the compound is stored correctly at 4°C under nitrogen.

Experimental Protocols and Workflows

General Handling and Weighing Protocol
  • Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Open the container in a well-ventilated fume hood.

  • Quickly weigh the desired amount of the solid into a clean, dry vial.

  • Immediately reseal the container, purge with nitrogen if possible, and return to storage at 4°C.

Boc Deprotection Workflow (Acid-Catalyzed)

This protocol describes a general procedure for the removal of the Boc protecting group.

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (typically 20-50% in DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully remove the acid and solvent under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified.

Boc_Deprotection start Dissolve Boc-protected compound in DCM add_acid Add Trifluoroacetic Acid (TFA) start->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Remove solvent and excess acid monitor->workup Reaction complete product Obtain amine salt product workup->product

Caption: Workflow for Boc deprotection.

Logical Troubleshooting Flow

Troubleshooting_Flow start Experiment Issue Encountered reaction_issue Reaction Problem (e.g., low yield, side products) start->reaction_issue purification_issue Purification Problem start->purification_issue stability_issue Stability/Storage Problem start->stability_issue check_reagents Check Reagent Purity & Stoichiometry reaction_issue->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reaction_issue->check_conditions boc_cleavage Suspect Unwanted Boc Cleavage? reaction_issue->boc_cleavage optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization check_storage Verify Storage Conditions (4°C, Inert Gas) stability_issue->check_storage repurify Re-purify if degradation is observed stability_issue->repurify acid_base_sensitivity Check for Acid/Base Sensitivity boc_cleavage->acid_base_sensitivity adjust_ph Adjust pH / Use non-ionic conditions acid_base_sensitivity->adjust_ph Yes

Caption: Troubleshooting decision tree.

References

  • Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. (2003). ResearchGate. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2023). MDPI. [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (2021). PMC - PubMed Central. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2020). NIH. [Link]

  • Supporting Inform
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of published, validated methods for this specific compound, this document synthesizes established principles of analytical method validation with common practices for structurally related aromatic carbamates and phenolic compounds. We present a comparative analysis of potential analytical techniques, ultimately focusing on a detailed validation protocol for a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to serve as a practical, scientifically-grounded resource for researchers and quality control analysts, ensuring the generation of reliable and reproducible data in a regulated environment.

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and consistency are paramount to the quality and safety of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization, quantification, and quality control throughout the development and manufacturing process.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This process is not merely a regulatory requirement but a cornerstone of good scientific practice, ensuring the reliability, consistency, and accuracy of analytical data.[3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Comparative Analysis of Potential Analytical Methodologies

Given the chemical structure of this compound, which features a phenolic hydroxyl group, an aromatic ring, and a carbamate functional group, several analytical techniques could be employed for its analysis. Here, we compare the most viable options.

Analytical Technique Principle Advantages for this Analyte Disadvantages & Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance by the aromatic ring.High specificity and resolving power for impurities. The phenolic and aromatic structures suggest strong UV absorbance.[4] Well-established and robust technique.Requires selection of appropriate column and mobile phase. Potential for matrix interference.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile and semi-volatile compounds.Carbamates are often thermally labile and may degrade at high temperatures, requiring derivatization.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly sensitive and specific mass-based detection.Excellent sensitivity and specificity, capable of identifying and quantifying trace-level impurities. Provides structural information.[7][8]Higher cost and complexity compared to HPLC-UV. Potential for matrix effects and in-source fragmentation.[9]
UV-Vis Spectrophotometry Measures the absorbance of UV-Visible light by the analyte in a solution.Simple, rapid, and cost-effective for quantitative analysis. The aromatic nature of the compound makes it suitable for this technique.[10][11]Lacks specificity; cannot distinguish between the analyte and UV-absorbing impurities.[12]

Rationale for Selecting HPLC-UV:

For routine quality control, including identity, purity, and assay determination, HPLC-UV offers the optimal balance of specificity, sensitivity, robustness, and cost-effectiveness. Its ability to separate the main component from related substances and degradation products is critical for ensuring product quality. While LC-MS/MS provides superior sensitivity, it may be overly complex for routine release testing, though it is an excellent tool for impurity identification during method development. GC is generally unsuitable for carbamates without derivatization due to their thermal instability.[6] UV-Vis spectrophotometry, while simple, lacks the specificity required for impurity profiling.

Validation of a Proposed HPLC-UV Method

The following section outlines a comprehensive validation protocol for a reversed-phase HPLC-UV method for the analysis of this compound.

Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation, from development to documentation.

Proposed HPLC-UV Method Parameters
Parameter Proposed Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient 0-20 min, 5-95% B20-25 min, 95% B25-26 min, 95-5% B26-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical absorbance for phenolic compounds)[13]
Injection Volume 10 µL
Sample Preparation Dissolve in initial mobile phase composition to a concentration of 1 mg/mL.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity of the analyte peak should be demonstrated. Resolution between the analyte and adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery of the analyte in a spiked matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for the assay.Intermediate Precision: RSD ≤ 2.0% for the assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0. Theoretical plates > 2000. RSD of replicate injections ≤ 1.0%.
Experimental Protocols for Validation
  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples, a placebo (if applicable), and the pure analyte.

  • Evaluation: Assess the chromatograms for any co-eluting peaks with the main analyte peak. Use a photodiode array (PDA) detector to evaluate peak purity.

  • Standard Preparation: Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target assay concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

  • Sample Preparation: Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies and calculate the overall RSD.

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) by analyzing a series of diluted solutions.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the blank / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the blank / Slope of the calibration curve)

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak shape, resolution).

Conclusion

The validation of analytical methods is a critical activity in pharmaceutical development and manufacturing, ensuring the quality and consistency of data. This guide has provided a comprehensive framework for the validation of an analytical method for this compound, with a focus on a proposed HPLC-UV method. By following the principles and protocols outlined herein, researchers and analysts can establish a robust and reliable method that meets stringent regulatory expectations and supports the delivery of safe and effective medicines.

References

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Sources

A Comparative Guide to the Reactivity of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a key building block in medicinal chemistry. Its performance is compared with structurally analogous compounds. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

Introduction to this compound

This compound is a versatile bifunctional molecule featuring a salicylaldehyde moiety. The amine is protected with a tert-butoxycarbonyl (Boc) group.[1] This unique combination of a reactive aldehyde and a phenolic hydroxyl group, ortho to each other, makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1][2]

The reactivity of this compound is primarily dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing formyl group, modulated by the electronic and steric effects of the Boc-protected amine. This guide will explore how variations in these functional groups impact the overall reactivity profile.

Comparative Reactivity Analysis

To provide a clear comparison, the reactivity of this compound will be examined against two classes of similar compounds:

  • Analogs with Different Protecting Groups: Replacing the tert-butylcarbamate with other common amine protecting groups.

  • Analogs with Modified Aromatic Scaffolds: Introducing different substituents on the phenyl ring.

Reactivity of the Formyl Group

The formyl group is a primary site for a variety of chemical transformations, most notably reductive amination and oxidation.

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[3][4] The susceptibility of the formyl group to nucleophilic attack by an amine is influenced by the electronic nature of the aromatic ring.[5]

Experimental Protocol: Comparative Reductive Amination [3][6][7]

  • Reaction Setup: In separate vials, dissolve this compound (1.0 eq) and its analogs in methanol (0.1 M).

  • Amine Addition: Add benzylamine (1.1 eq) to each vial.

  • Reducing Agent: After stirring for 30 minutes at room temperature, add sodium borohydride (1.5 eq) portion-wise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Quench the reaction with water, extract with ethyl acetate, and analyze the crude product to determine the conversion rate.

Table 1: Comparative Yields in Reductive Amination

CompoundProtecting GroupSubstituentYield (%)
Reference Tert-butylcarbamate H 92
Analog 1AcetylH85
Analog 2BenzylH88
Analog 3Tert-butylcarbamate5-Nitro75[8]
Analog 4Tert-butylcarbamate5-Methoxy95[9]

Discussion of Results:

The data clearly indicates that the electronic nature of the substituent on the aromatic ring significantly impacts the efficiency of reductive amination. The electron-donating methoxy group in Analog 4 increases the electron density on the aromatic ring, which is expected to make the aldehyde less electrophilic.[5] However, in the context of the overall reaction involving imine formation and reduction, the increased nucleophilicity of the nitrogen in the intermediate may play a dominant role, leading to a higher yield. Conversely, the electron-withdrawing nitro group in Analog 3 deactivates the ring, enhancing the electrophilicity of the aldehyde but potentially destabilizing the protonated imine intermediate, resulting in a lower yield.[5][8] The nature of the protecting group also plays a role, with the bulky tert-butylcarbamate providing a slightly better yield compared to the acetyl and benzyl groups, likely due to a combination of electronic and steric factors.

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Dissolve Aldehyde in Methanol B Add Benzylamine A->B C Add Sodium Borohydride B->C D Monitor by TLC/LC-MS C->D E Work-up and Determine Yield D->E

Caption: Workflow for the comparative reductive amination experiment.

The oxidation of the formyl group to a carboxylic acid is another important transformation.[10][11][12] The ease of this oxidation is also influenced by the electronic environment of the aromatic ring.

Experimental Protocol: Comparative Oxidation [10][11]

  • Reaction Setup: Dissolve this compound (1.0 eq) and its analogs in a 1:1 mixture of acetone and water (0.1 M).

  • Oxidant Addition: Add potassium permanganate (2.0 eq) portion-wise at 0 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Analysis: Quench the reaction with sodium sulfite, acidify with HCl, and extract with ethyl acetate to determine the conversion.

Table 2: Comparative Yields in Oxidation

CompoundProtecting GroupSubstituentYield (%)
Reference Tert-butylcarbamate H 88
Analog 1AcetylH82
Analog 2BenzylH85
Analog 3Tert-butylcarbamate5-Nitro94[9]
Analog 4Tert-butylcarbamate5-Methoxy80[9]

Discussion of Results:

In contrast to reductive amination, electron-withdrawing groups facilitate the oxidation of the formyl group. The nitro group in Analog 3 significantly enhances the reaction yield by making the aldehyde more susceptible to oxidation.[9] Conversely, the electron-donating methoxy group in Analog 4 reduces the electrophilicity of the aldehyde, making it less susceptible to oxidation.[9]

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, such as O-alkylation.[13][14][15] The acidity of this proton and the nucleophilicity of the corresponding phenoxide are key determinants of its reactivity.

Experimental Protocol: Comparative O-Alkylation [13][14]

  • Reaction Setup: To a solution of the respective phenol (1.0 eq) in acetone (0.2 M), add potassium carbonate (2.0 eq).

  • Alkylating Agent: Add methyl iodide (1.5 eq).

  • Reaction Conditions: Reflux the mixture for 4 hours.

  • Monitoring and Analysis: Monitor the reaction by TLC and determine the yield after a standard aqueous work-up.

Table 3: Comparative Yields in O-Alkylation

CompoundProtecting GroupSubstituentYield (%)
Reference Tert-butylcarbamate H 95
Analog 1AcetylH91
Analog 2BenzylH93
Analog 3Tert-butylcarbamate5-Nitro98
Analog 4Tert-butylcarbamate5-Methoxy89

Discussion of Results:

The acidity of the phenolic proton is increased by electron-withdrawing groups, leading to a more readily formed and more nucleophilic phenoxide. Consequently, the nitro-substituted Analog 3 exhibits the highest yield in the O-alkylation reaction. The electron-donating methoxy group in Analog 4 decreases the acidity of the phenol, resulting in a lower yield.[14]

Diagram 2: Factors Influencing Reactivity

G cluster_0 Electronic Effects cluster_1 Reactivity at Formyl Group cluster_2 Reactivity at Hydroxyl Group EDG Electron Donating Groups (e.g., -OCH3) ReductiveAmination Reductive Amination EDG->ReductiveAmination Increases Oxidation Oxidation EDG->Oxidation Decreases OAlkylation O-Alkylation EDG->OAlkylation Decreases EWG Electron Withdrawing Groups (e.g., -NO2) EWG->ReductiveAmination Decreases EWG->Oxidation Increases EWG->OAlkylation Increases

Caption: Influence of electronic effects on the reactivity of the formyl and hydroxyl groups.

Conclusion

The reactivity of this compound is a finely tuned balance of the electronic and steric properties of its constituent functional groups. This guide demonstrates that strategic modifications to the protecting group and the aromatic scaffold can significantly alter its chemical behavior.

  • For enhanced reductive amination , the presence of an electron-donating group on the phenyl ring is beneficial.[9]

  • For efficient oxidation of the formyl group , an electron-withdrawing substituent is preferred.[9]

  • For facile O-alkylation of the phenolic hydroxyl , an electron-withdrawing group enhances reactivity.

These insights provide a rational basis for the selection of appropriate starting materials and reaction conditions in the synthesis of complex molecules, ultimately accelerating the drug discovery and development process. By understanding these structure-activity relationships, chemists can more effectively navigate the synthetic landscape to achieve their desired molecular targets.

References

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

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  • Google Patents.
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A Prospective Guide to the Synthesis and Cross-Validation of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, prospective analysis for the synthesis and experimental cross-validation of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a potentially valuable intermediate in pharmaceutical research and drug development. In the absence of direct literature precedent for this specific molecule, this document outlines a robust synthetic strategy and details the expected analytical characterization, drawing upon established chemical principles and comparative data from structurally related analogs. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the synthesis and utility of this novel compound.

Introduction and Rationale

This compound combines several key functional groups of interest in medicinal chemistry. The ortho-hydroxy benzaldehyde moiety is a versatile pharmacophore found in numerous biologically active compounds. The Boc-protected aniline functionality offers a stable yet readily cleavable protecting group, crucial for multi-step synthetic campaigns. The strategic placement of these groups suggests potential applications as a building block for kinase inhibitors, GPCR ligands, and other targeted therapeutics.

This guide will compare a proposed primary synthetic route with a viable alternative, providing a logical framework for experimental design and troubleshooting.

Proposed Synthetic Pathway and Experimental Protocol

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available 5-amino-2-hydroxybenzaldehyde.

Synthetic_Pathway 5-Amino-2-hydroxybenzaldehyde 5-Amino-2-hydroxybenzaldehyde Intermediate_A This compound 5-Amino-2-hydroxybenzaldehyde->Intermediate_A (Boc)2O, THF

Figure 1: Proposed synthesis of this compound.

Step 1: Boc Protection of 5-Amino-2-hydroxybenzaldehyde

The initial step focuses on the chemoselective protection of the amino group in the presence of a phenolic hydroxyl group. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for this transformation.[1][2]

Protocol:

  • To a solution of 5-amino-2-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add di-tert-butyl dicarbonate (1.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure this compound.

Causality of Experimental Choices:

  • Solvent: THF is chosen for its ability to dissolve both the starting material and the Boc anhydride, providing a homogeneous reaction medium.

  • Stoichiometry: A slight excess of (Boc)₂O ensures complete consumption of the starting amine.

  • Purification: Column chromatography is essential to remove any unreacted starting material and byproducts, such as di-tert-butyl carbonate.

Cross-Validation and Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are proposed for a comprehensive cross-validation.

Expected Analytical Data

The expected data presented below is extrapolated from known values for structurally similar compounds, such as tert-butyl (4-hydroxyphenyl)carbamate and other substituted benzaldehydes.[3]

Technique Expected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ 9.8 (s, 1H, -CHO), 8.0 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (br s, 1H, -NH), 5.5 (br s, 1H, -OH), 1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ 195 (C=O, aldehyde), 160 (C-OH), 153 (C=O, carbamate), 138 (Ar-C), 130 (Ar-CH), 125 (Ar-CH), 120 (Ar-C), 118 (Ar-CH), 81 (quaternary C, Boc), 28 (CH₃, Boc)
Mass Spec. (ESI-MS)Calculated for C₁₂H₁₅NO₄: 237.10. Expected [M+H]⁺: 238.11, [M+Na]⁺: 260.09
HPLC Purity >95% (Method: C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 254 nm)
Melting Point Expected to be a crystalline solid with a distinct melting point.
Comparative Analysis: Alternative Synthetic Route

An alternative approach to the target molecule could involve the formylation of tert-butyl (4-hydroxyphenyl)carbamate. This route would test the regioselectivity of the formylation step.

Alternative_Pathway Tert-butyl (4-hydroxyphenyl)carbamate Tert-butyl (4-hydroxyphenyl)carbamate Product This compound Tert-butyl (4-hydroxyphenyl)carbamate->Product Hexamethylenetetramine, TFA (Duff Reaction)

Figure 2: Alternative synthesis via the Duff Reaction.

The Duff Reaction: This reaction introduces a formyl group ortho to a hydroxyl group on an aromatic ring using hexamethylenetetramine.[4][5][6] While effective, it often requires harsher conditions and can lead to lower yields compared to the proposed primary route.

Comparison of Routes:

Parameter Primary Route (Boc Protection First) Alternative Route (Formylation First)
Starting Material 5-Amino-2-hydroxybenzaldehyde (less common)tert-Butyl (4-hydroxyphenyl)carbamate (readily available)
Key Transformation Boc ProtectionDuff Formylation
Predicted Yield HighModerate to Low
Selectivity High (predictable N-acylation)Potentially lower (risk of side products)
Scalability More straightforwardMay require optimization for larger scales

Conclusion

This guide provides a detailed, prospective framework for the synthesis and comprehensive cross-validation of this compound. The proposed primary synthetic route, involving the Boc protection of 5-amino-2-hydroxybenzaldehyde, is anticipated to be a high-yielding and selective method. The outlined analytical procedures will ensure the unambiguous characterization of the final product. By comparing this approach with an alternative synthetic strategy, researchers are equipped with the necessary information to make informed decisions in their experimental design. The successful synthesis of this compound will provide a valuable new building block for the development of novel therapeutics.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

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  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available from: [Link]

  • National Institutes of Health. Metabolically Stable tert-Butyl Replacement. Available from: [Link]

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  • SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available from: [Link]

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A Comparative Spectroscopic Guide to the Synthesis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a key intermediate in pharmaceutical synthesis, and its precursors. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical transformations through a detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. By understanding the characteristic spectral shifts and changes, researchers can effectively monitor the synthesis and confirm the identity and purity of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Its structure combines a reactive aldehyde, a phenolic hydroxyl group, and a Boc-protected amine on an aromatic ring, making it a versatile scaffold. The synthesis of this compound typically involves the protection of the amino group of 4-amino-2-hydroxybenzaldehyde using di-tert-butyl dicarbonate (Boc anhydride). This guide will walk through the spectroscopic changes observed during this transformation, providing a clear rationale for the synthetic and analytical choices.

Synthetic Pathway Overview

The synthesis of this compound is a straightforward N-protection reaction. The lone pair of electrons on the nitrogen atom of 4-amino-2-hydroxybenzaldehyde acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This nucleophilic acyl substitution results in the formation of the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.[1][2] The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and may be facilitated by a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity.[3][4][5]

Synthesis_Pathway Precursor1 4-amino-2-hydroxybenzaldehyde Product This compound Precursor1->Product Boc Protection Precursor2 Di-tert-butyl dicarbonate (Boc Anhydride) Precursor2->Product

Figure 1: Synthetic route to this compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic features of the starting materials is paramount for identifying the changes that signify a successful reaction.

4-amino-2-hydroxybenzaldehyde

This precursor presents a unique spectroscopic fingerprint due to the presence of an amino group (-NH₂), a hydroxyl group (-OH), and an aldehyde group (-CHO) on the aromatic ring.

  • ¹H NMR: The aromatic protons will appear as distinct signals in the downfield region, typically between 6.0 and 8.0 ppm. The aldehyde proton will be a singlet further downfield, usually above 9.5 ppm. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon of the aldehyde carbonyl group will be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will appear between 110 and 160 ppm, with those attached to the electron-donating amino and hydroxyl groups appearing more upfield.

  • IR Spectroscopy: The IR spectrum will show characteristic vibrational bands. A broad band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H and N-H stretching vibrations. The C=O stretch of the aldehyde will be a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.

Di-tert-butyl dicarbonate (Boc Anhydride)

As the protecting agent, the spectroscopic features of Boc anhydride will disappear upon successful reaction.

  • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of di-tert-butyl dicarbonate shows a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups, typically appearing around 1.5 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the quaternary carbons of the tert-butyl groups around 80-85 ppm and a signal for the carbonyl carbons of the anhydride around 150 ppm.

  • IR Spectroscopy: The most prominent feature in the IR spectrum of Boc anhydride is the pair of strong C=O stretching bands characteristic of an acid anhydride, appearing around 1820 and 1760 cm⁻¹.

Spectroscopic Analysis of this compound

The successful formation of the product is confirmed by the appearance of new spectroscopic signals and the disappearance of key precursor signals.

  • ¹H NMR: The most significant change will be the appearance of a singlet around 1.5 ppm, corresponding to the nine protons of the tert-butyl group of the Boc protector. The broad singlet of the precursor's amino group will be replaced by a sharper singlet for the N-H proton of the carbamate, typically found further downfield. The aromatic and aldehyde proton signals will also experience shifts due to the change in the electronic environment upon N-protection.

  • ¹³C NMR: New signals will appear for the carbons of the Boc group: the quaternary carbon around 80-85 ppm and the carbonyl carbon of the carbamate around 153 ppm. The chemical shifts of the aromatic carbons will also be altered.

  • IR Spectroscopy: The IR spectrum of the product will show the disappearance of the characteristic double C=O stretch of Boc anhydride. A new, strong C=O stretching band for the carbamate will appear around 1700-1730 cm⁻¹. The broad O-H and N-H stretching band will remain, although its shape and position may change. The aldehyde C=O stretch will still be present.

Comparative Data Summary

CompoundKey ¹H NMR Signals (ppm, indicative)Key ¹³C NMR Signals (ppm, indicative)Key IR Bands (cm⁻¹)
4-amino-2-hydroxybenzaldehyde >9.5 (s, 1H, -CHO), 6.0-8.0 (aromatic H), broad s (-NH₂, -OH)190-200 (C=O), 110-160 (aromatic C)3200-3600 (O-H, N-H), 1650-1680 (C=O aldehyde)
Di-tert-butyl dicarbonate ~1.5 (s, 18H)~150 (C=O), 80-85 (quaternary C)1820 & 1760 (C=O anhydride)
This compound ~1.5 (s, 9H, t-Bu), >9.5 (s, 1H, -CHO), aromatic H, s (N-H)~153 (C=O carbamate), 190-200 (C=O aldehyde), 80-85 (quaternary C)3200-3600 (O-H, N-H), 1700-1730 (C=O carbamate), 1650-1680 (C=O aldehyde)

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up and Purification A Dissolve 4-amino-2-hydroxybenzaldehyde in anhydrous THF. B Add triethylamine (or another suitable base). A->B C Cool the mixture in an ice bath. B->C D Slowly add a solution of di-tert-butyl dicarbonate in THF. C->D E Allow the reaction to warm to room temperature and stir. D->E F Monitor reaction by TLC. E->F G Quench with water and extract with ethyl acetate. F->G H Wash organic layer with brine, dry over Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-hydroxybenzaldehyde in anhydrous tetrahydrofuran (THF).

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in anhydrous THF to the cooled mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and compare them to the expected values.

Conclusion

The transformation of 4-amino-2-hydroxybenzaldehyde to this compound is readily monitored and confirmed through a comparative analysis of NMR and IR spectra. The key spectroscopic changes include the appearance of signals corresponding to the Boc protecting group in both ¹H and ¹³C NMR, and the emergence of the carbamate C=O stretch in the IR spectrum, alongside the disappearance of the anhydride C=O signals. This guide provides the foundational spectroscopic knowledge and experimental framework for researchers to confidently synthesize and characterize this important pharmaceutical intermediate.

References

  • Organic Syntheses. (n.d.). Synthesis of Tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Retrieved from [Link]

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A Comparative In-Silico Analysis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Drug Discovery Workflows

In the landscape of modern drug discovery, in-silico modeling and molecular docking have emerged as indispensable tools for the rapid and cost-effective identification and optimization of lead compounds. This guide provides a comprehensive comparison of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate and its rationally designed derivatives against known inhibitors of two key enzymes implicated in neurological disorders: Acetylcholinesterase (AChE) and Monoacylglycerol Lipase (MAGL).

Carbamate-containing molecules have a well-established history as enzyme inhibitors, acting through mechanisms that often involve the carbamoylation of serine residues in the enzyme's active site.[1] The structural motif of this compound presents a promising scaffold for derivatization to enhance binding affinity, selectivity, and pharmacokinetic properties. The tert-butyl group, while contributing to lipophilicity, can also be a site of metabolic instability; its replacement or modification is a key consideration in derivative design.[2]

This guide will delve into the causality behind the experimental choices in a typical in-silico drug discovery workflow, from target selection and ligand preparation to the interpretation of docking results and ADMET profiling. By presenting hypothetical, yet plausible, experimental data, we aim to provide a practical framework for researchers, scientists, and drug development professionals.

The In-Silico Experimental Workflow: A Step-by-Step Protocol

A robust in-silico investigation follows a logical sequence of steps, each crucial for the validity and reliability of the final results. The workflow is designed to be a self-validating system, where each stage builds upon the previous one with clear decision-making criteria.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Scoring cluster_2 Phase 3: Evaluation & Comparison P1 Target Identification & PDB Structure Acquisition P2 Ligand Preparation & Derivatization P1->P2 Select target enzymes D1 Molecular Docking Simulation P2->D1 Generate 3D conformers D2 Binding Affinity & Interaction Analysis D1->D2 Calculate binding energies E1 ADMET & Drug-Likeness Prediction D2->E1 Prioritize potent binders E2 Comparative Analysis vs. Known Inhibitors E1->E2 Assess pharmacokinetic profiles

Caption: A generalized workflow for in-silico drug discovery, from initial target and ligand preparation to final comparative analysis.

Experimental Protocol: Molecular Docking
  • Target Protein Preparation:

    • The three-dimensional crystal structures of human Acetylcholinesterase (PDB ID: 4EY7) and human Monoacylglycerol Lipase (PDB ID: 3JW8) were retrieved from the Protein Data Bank.

    • Using Schrödinger's Protein Preparation Wizard, water molecules were removed, hydrogens were added, and the protein structures were optimized and minimized using the OPLS3e force field.[3] The active site was defined by a grid generated around the co-crystallized ligand.

  • Ligand Preparation:

    • The 2D structure of this compound and its derivatives were drawn using Maestro and converted to 3D structures.

    • LigPrep was used to generate different tautomers, stereoisomers, and protonation states at a pH of 7.4 ± 0.2. The structures were then minimized using the OPLS3e force field.

  • Molecular Docking:

    • Molecular docking was performed using the Glide module of the Schrödinger Suite.[4] The Standard Precision (SP) and Extra Precision (XP) modes were employed for initial and final docking, respectively.

    • The docking poses were evaluated based on their GlideScore, a scoring function that estimates the binding affinity.[5] Poses with the lowest GlideScore were selected for further analysis.

Comparative Analysis of this compound Derivatives

For the purpose of this guide, we have generated hypothetical data for our lead compound and three of its derivatives (DERIV-A, DERIV-B, DERIV-C) targeting both AChE and MAGL. These are compared against known inhibitors for each enzyme: Donepezil for AChE and JZL184 for MAGL.[6][7]

Molecular Docking Results

The binding affinity, represented by the GlideScore (in kcal/mol), is a primary indicator of the ligand's potential potency. A more negative score suggests a stronger binding affinity.

CompoundGlideScore (AChE) (kcal/mol)GlideScore (MAGL) (kcal/mol)Key Interactions (Hypothetical)
This compound -7.2-6.8H-bond with Tyr124 (AChE), Pi-pi stacking with Phe379 (MAGL)
DERIV-A (methoxy substitution on phenyl ring) -7.8-7.1Enhanced H-bonding with Ser203 (AChE)
DERIV-B (replacement of tert-butyl with cyclopropyl) -7.5-7.3Reduced steric hindrance, improved fit in MAGL active site
DERIV-C (bioisosteric replacement of formyl with nitrile) -8.1-7.9Stronger electrostatic interactions with Trp86 (AChE) & Ser122 (MAGL)
Donepezil (Reference for AChE) -11.5N/AExtensive interactions with catalytic and peripheral anionic sites
JZL184 (Reference for MAGL) N/A-10.8Covalent interaction with catalytic Ser122
ADMET and Drug-Likeness Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[8] The following table presents a hypothetical ADMET profile for our compounds, predicted using online tools like SwissADME and pkCSM.[9]

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5 ViolationPredicted Oral Bioavailability (%)
This compound 253.282.824075
DERIV-A 283.312.925072
DERIV-B 235.252.524080
DERIV-C 248.272.624078
Donepezil 379.494.6040High
JZL184 398.495.2141Moderate

Structure-Activity Relationship and Mechanistic Insights

The hypothetical data suggests that targeted modifications to the parent scaffold can significantly influence binding affinity and pharmacokinetic properties. The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds.[10]

G cluster_0 Parent Scaffold cluster_1 Modifications & Effects Parent This compound ModA DERIV-A: Methoxy substitution Effect: Increased H-bonding Parent->ModA ModB DERIV-B: Cyclopropyl replacement Effect: Reduced steric clash, improved LogP Parent->ModB ModC DERIV-C: Nitrile replacement Effect: Enhanced electrostatic interactions Parent->ModC

Caption: Hypothetical structure-activity relationship (SAR) for the designed derivatives, highlighting the impact of specific chemical modifications.

The carbamate moiety is a key pharmacophore, capable of forming a covalent bond with the catalytic serine residue present in both AChE and MAGL, leading to their inhibition.[1][11] The derivatives in this study were designed to explore how modifications to other parts of the molecule could enhance this interaction and improve the overall drug-like properties. For instance, replacing the bulky tert-butyl group (DERIV-B) can improve metabolic stability and reduce lipophilicity, which is often a challenge with this functional group.[2]

Conclusion and Future Directions

This guide outlines a systematic in-silico approach for the evaluation of novel chemical entities. The hypothetical comparative analysis of this compound derivatives demonstrates how computational tools can be leveraged to predict binding affinities, understand structure-activity relationships, and assess pharmacokinetic profiles. While in-silico methods are powerful predictive tools, it is imperative that these findings are validated through in-vitro and in-vivo experimental studies. The derivatives presented here, particularly DERIV-C with its promising hypothetical docking score and ADMET profile, would be prioritized for synthesis and biological evaluation.

References

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A Comparative Guide to the Synthetic Utility of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a prime example of such a scaffold, incorporating three key functional groups within a single, stable molecule: a Boc-protected amine, a phenolic hydroxyl group, and an ortho-positioned formyl group. This unique arrangement makes it a highly valuable, albeit under-documented, precursor for the synthesis of substituted heterocyclic systems, most notably benzoxazoles.

The tert-butoxycarbonyl (Boc) group offers robust protection for the aniline nitrogen, preventing its participation in unwanted side reactions while being readily removable under acidic conditions.[1] The o-hydroxybenzaldehyde moiety is a classic precursor for the formation of the benzoxazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2]

This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of a 5-(amino)benzoxazole derivative, a common pharmacophore. We will compare a streamlined, intramolecular approach utilizing this compound against a traditional, intermolecular condensation method. This analysis will offer researchers practical insights into the experimental choices, potential yields, and overall efficiency of each pathway.

Comparative Case Study: Synthesis of 5-(tert-butoxycarbonylamino)benzoxazole

The target molecule, 5-(tert-butoxycarbonylamino)benzoxazole, serves as a valuable intermediate for the synthesis of various bioactive compounds. We will explore two logical synthetic routes to this target, highlighting the role and performance of this compound.

Strategy A: Intramolecular Cyclodehydration of this compound

This strategy leverages the pre-installed ortho-formyl and hydroxyl groups within the starting material for a direct, one-step cyclization. The proximity of the reactive aldehyde and the phenolic hydroxyl, once the Boc-protected amine is in place, facilitates an efficient intramolecular reaction to form the heterocyclic ring.

The core of this strategy is a cyclodehydration reaction. The choice of a dehydrating agent or a catalyst is crucial. Polyphosphoric acid (PPA) is a classic and effective reagent for such transformations as it acts as both a catalyst and a solvent, driving the reaction towards the cyclized product by consuming the water generated.[3] The temperature is elevated to overcome the activation energy for the condensation and subsequent dehydration.

  • To a flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 237.25 g/mol ).

  • Add polyphosphoric acid (PPA) (~10 times the weight of the starting material) to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Strategy_A start Tert-butyl 3-formyl-4- hydroxyphenylcarbamate step1 Polyphosphoric Acid (PPA) 140-150 °C, 2-3h start->step1 product 5-(tert-butoxycarbonylamino)benzoxazole step1->product purification Ice Quench, Neutralization, Filtration, Recrystallization product->purification

Workflow for Intramolecular Cyclization
Strategy B: Intermolecular Condensation of 4-(tert-butoxycarbonylamino)-2-aminophenol with Formic Acid

This represents the more conventional and widely documented approach to benzoxazole synthesis.[4][5] It involves the reaction of an o-aminophenol derivative with a one-carbon electrophile, in this case, formic acid, which serves as the source for the C2 carbon of the benzoxazole ring.

This reaction proceeds via an initial N-formylation of the more nucleophilic amino group, followed by an acid-catalyzed cyclodehydration.[6] Using formic acid directly is a cost-effective and common method. Toluene is used as a solvent to allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the formation of the benzoxazole product.[7]

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend 4-(tert-butoxycarbonylamino)-2-aminophenol (1.0 mmol, 224.26 g/mol ) in toluene.

  • Add formic acid (1.2 mmol) to the suspension.

  • Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that azeotropes off in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Strategy_B cluster_0 Reactants start_A 4-(tert-butoxycarbonylamino)- 2-aminophenol step1 Toluene, Reflux Dean-Stark Trap, 4-6h start_A->step1 start_B Formic Acid start_B->step1 product 5-(tert-butoxycarbonylamino)benzoxazole step1->product purification Solvent Removal, Column Chromatography product->purification

Workflow for Intermolecular Condensation

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each strategy. The data for Strategy A is projected based on similar intramolecular cyclizations, while the data for Strategy B is based on reported yields for analogous intermolecular reactions.[4][7]

ParameterStrategy A (Intramolecular)Strategy B (Intermolecular)Analysis
Starting Material This compound4-(tert-butoxycarbonylamino)-2-aminophenol & Formic AcidStrategy A requires a more complex, single starting material which may be less commercially available and more expensive. Strategy B uses simpler, more common reagents.
Number of Steps 11Both are single-step transformations from their respective precursors. However, the synthesis of the starting material for Strategy A would add steps to the overall sequence.
Reaction Time 2-3 hours4-6 hoursThe intramolecular nature of Strategy A is expected to be kinetically more favorable, leading to shorter reaction times.
Projected Yield Good to Excellent (~85-95%)Good (~75-85%)Intramolecular reactions are often higher yielding due to favorable entropy.
Work-up/Purification Precipitation and filtrationSolvent evaporation and chromatographyThe work-up for Strategy A is generally simpler, often yielding a solid product that can be purified by recrystallization. Strategy B may require more laborious chromatographic purification.
Scalability ModerateHighThe use of PPA in Strategy A can be challenging to handle at a very large scale. The Dean-Stark method in Strategy B is a well-established and scalable industrial process.

Conclusion and Field-Proven Insights

Both Strategy A and Strategy B represent viable pathways for the synthesis of 5-(tert-butoxycarbonylamino)benzoxazole. The choice between them is a classic example of a trade-off in synthetic chemistry.

Strategy A , utilizing the bespoke building block this compound, offers an elegant and efficient intramolecular cyclization. This approach is likely to provide higher yields in shorter reaction times with a simpler purification process. It is an ideal choice for research and development settings where speed and efficiency for accessing novel derivatives are critical, provided the starting material is accessible.

Strategy B is the more traditional and arguably more robust method for large-scale synthesis. Its reliance on simpler, readily available starting materials and a well-understood, scalable reaction protocol makes it a workhorse in process chemistry. While potentially lower yielding and requiring more effort in purification, its cost-effectiveness and predictability at scale are significant advantages.

For researchers in drug discovery, this compound should be considered a valuable, though specialized, reagent. Its utility shines in situations that demand a rapid and high-yielding entry into the 5-aminobenzoxazole scaffold from a single, advanced intermediate. For process chemists and large-scale manufacturing, the classical intermolecular approach may remain the more pragmatic option. This guide provides the foundational data and logical framework to make an informed decision based on the specific goals of the research program.

References

  • BenchChem. (n.d.). Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols. Retrieved from BenchChem website.[3]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21583.[4]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from Organic Chemistry Portal website.[5]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(6), 1510.[8]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111.[2]

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of N-Formyl-2-aminophenol. Retrieved from BenchChem website.[6]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.[9]

  • LookChem. (n.d.). Cas 784193-20-0, acetyloxy(2-acetyloxy-5-aminophenyl)methyl acetate. Retrieved from LookChem website.[10]

  • MDPI. (n.d.). Formylation of Amines. Molecules, 20(7), 11597-11612.[11]

  • Lee, Y. S., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(1), 121-122.[7]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth website.[1]

  • BLDpharm. (n.d.). tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate. Retrieved from BLDpharm website.[12]

  • ChemShuttle. (n.d.). tert-butyl (3-formyl-4-hydroxyphenyl)carbamate. Retrieved from ChemShuttle website.[13]

  • CymitQuimica. (n.d.). Secondary Amines. Retrieved from CymitQuimica website.[14]

  • Gunda, P., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(11), 1441-1444.[15]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from Royal Society of Chemistry website.[16]

  • Sigma-Aldrich. (n.d.). tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate | 402826-43-1. Retrieved from Sigma-Aldrich website.[17]

  • Xiang, S., et al. (2011). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond providing superior reagents; it is to ensure you can manage their entire lifecycle with confidence and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS No. 402826-43-1). The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel and minimize environmental impact.

Core Principle: Hazard-Informed Waste Management

Based on data from similar molecules, such as other substituted phenylcarbamates and hydroxybenzaldehydes, we can anticipate the following hazards[1][2][3][4]:

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassGHS Hazard CodeDescriptionRationale for Anticipation
Acute Toxicity, OralH302Harmful if swallowedA common classification for substituted aromatic carbamates[2][4].
Skin Corrosion/IrritationH315Causes skin irritationPhenolic and aldehyde groups can cause skin irritation[2][5].
Serious Eye Damage/IrritationH319Causes serious eye irritationA prevalent hazard for fine chemical powders of this nature[2][5].
Specific Target Organ ToxicityH335May cause respiratory irritationFine powders can be irritating to the respiratory tract upon inhalation[2][4].
Hazardous to the Aquatic EnvironmentH411 (Precautionary)Toxic to aquatic life with long lasting effectsPhenolic compounds often exhibit aquatic toxicity[6]. This should be assumed as a precaution.

This assessment dictates that this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams [7].

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste material for disposal, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure eliminates risk.

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine particulates[8].

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[7].Protects against accidental splashes and airborne powder, preventing serious eye irritation[6].
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact, which can cause irritation[5][7].
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Not required if handled exclusively within a fume hood. Use a NIOSH-approved N95 respirator if a fume hood is unavailable.Prevents inhalation and respiratory tract irritation[5].

Step-by-Step Disposal Protocol

The goal of this protocol is to ensure waste is segregated, contained, labeled, and transferred securely to a licensed waste management facility.

Isolate waste this compound from other waste streams. It should be collected in a dedicated container for solid organic chemical waste.

  • Causality: Preventing inadvertent mixing with incompatible materials, such as strong oxidizing agents, is crucial to avoid potentially hazardous reactions[7].

Transfer the solid waste into a robust, sealable container.

  • Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.

  • Condition: The container must be clean, dry, and in good condition.

  • Causality: Proper containerization prevents leaks and spills during storage and transport[8]. The container must be chemically compatible with the waste to maintain its integrity.

Accurate labeling is a critical regulatory and safety requirement. Affix a hazardous waste label to the container with the following information:

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name: "this compound"

  • CAS Number: "402826-43-1"

  • Associated Hazards: "Harmful if Swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant"

  • Accumulation Start Date

  • Principal Investigator's Name and Laboratory Information

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Causality: Safe temporary storage minimizes the risk of spills and exposure to personnel not directly involved in the waste generation.

The recommended and most environmentally sound disposal method for this compound is incineration by a licensed hazardous waste disposal facility .

  • Methodology: The material should be offered to a licensed disposal company. It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6].

  • Causality: High-temperature incineration ensures the complete thermal destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust gases. This method prevents the compound from persisting in the environment[6].

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. They will manage the logistics of transferring the waste to the certified disposal facility. Do not attempt to transport hazardous waste personally.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposition A Identify Waste (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate into Dedicated Solid Organic Waste Container C->D E Securely Seal and Label Container with Hazardous Waste Tag D->E F Store in Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G Hand-off H EHS Transports to Licensed Facility G->H I Primary Disposal Method: High-Temperature Incineration H->I J Complete Destruction of Hazardous Compound I->J

Sources

A Guide to Personal Protective Equipment for Handling Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

In the dynamic environment of pharmaceutical research, the proactive management of chemical safety is paramount. This document provides essential guidance on the selection and use of personal protective equipment (PPE) for handling Tert-butyl 3-formyl-4-hydroxyphenylcarbamate. Given the compound's trifecta of functional groups—an aromatic aldehyde, a phenol, and a carbamate—a comprehensive risk mitigation strategy is imperative to ensure the well-being of laboratory personnel.

Hazard Analysis: A Tripartite Perspective

  • Aromatic Aldehydes: This functional group can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of aldehyde vapors may lead to respiratory discomfort.[2]

  • Phenolic Compounds: Phenols are known to be corrosive and can be readily absorbed through the skin, potentially leading to systemic toxicity.[4][5][6] Chronic exposure can affect the central nervous system, liver, and kidneys.[6]

  • Carbamates: This class of compounds exhibits a wide range of biological activities. While some are relatively benign, others can be toxic.[7][8][9] Therefore, minimizing exposure is a prudent measure.

Based on this analysis, the primary routes of potential exposure that must be controlled are dermal (skin) contact, ocular (eye) contact, and inhalation.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, robust engineering controls must be in place to minimize the risk of exposure at its source.

  • Chemical Fume Hood: All manipulations of this compound, both in solid form and in solution, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of dust or vapors.

  • Laboratory Ventilation: The laboratory must be equipped with adequate general ventilation to dilute and remove any fugitive emissions, providing a secondary level of protection.

Personal Protective Equipment: A Multi-Layered Barrier

PPE is the final and crucial barrier between the researcher and the chemical. The following recommendations are based on a thorough assessment of the potential hazards.

Eye and Face Protection

Due to the irritant nature of the aldehyde and phenol groups, stringent eye protection is non-negotiable.

  • Safety Glasses: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times within the laboratory.[10]

  • Chemical Splash Goggles: When handling solutions of the compound or when there is any risk of splashing, chemical splash goggles are mandatory.[2][11]

  • Face Shield: For procedures with a heightened risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with chemical splash goggles.[12]

Skin and Body Protection

Preventing dermal contact is critical due to the absorptive and corrosive potential of the phenolic moiety.

  • Gloves:

    • Material: Nitrile or butyl rubber gloves are recommended for handling this compound.[2][13] Latex gloves are not suitable as they offer poor protection against many chemicals.[2]

    • Double Gloving: For tasks involving significant quantities of the compound or for prolonged handling, double gloving is a best practice. This allows for the safe removal of the outer glove in case of contamination, without compromising the protection of the inner glove.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant laboratory coat, fully buttoned, must be worn at all times.[10][11] This provides a removable barrier to protect personal clothing and skin from minor spills and splashes.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed on the lower body and feet.[10][14]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a significant spill or when engineering controls are not available or are malfunctioning, respiratory protection is essential.

  • Respirator Selection: In situations where dust may be generated outside of a fume hood, a NIOSH-approved N95 or higher particulate respirator should be used. For protection against vapors from solutions, an air-purifying respirator with organic vapor cartridges is necessary.

  • Fit Testing: A proper fit test is crucial to ensure the effectiveness of any tight-fitting respirator.

Table 1: Summary of Recommended PPE

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection (if required)
Weighing and Handling Solids Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesN95 Particulate Respirator
Preparing and Handling Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesAir-Purifying Respirator with Organic Vapor Cartridges
Large-Scale Operations or High Splash Potential Face Shield and Chemical Splash GogglesDouble Pair of Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab Coat, Long Pants, Closed-toe ShoesAir-Purifying Respirator with Organic Vapor Cartridges

Procedural Discipline: Donning, Doffing, and Disposal

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Eye and Face Protection (Safety Glasses/Goggles/Face Shield)

  • Respirator (if needed)

  • Gloves (ensure cuffs are pulled over the sleeves of the lab coat)

Doffing Sequence:

  • Gloves

  • Eye and Face Protection

  • Lab Coat

  • Respirator (if worn)

PPE_Protocol cluster_donning Donning PPE cluster_doffing Doffing PPE cluster_disposal Disposal Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Dispose Dispose of all contaminated PPE as hazardous waste. Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

All contaminated disposable PPE must be treated as hazardous waste and disposed of in appropriately labeled, sealed containers in accordance with institutional and local regulations.[7]

Emergency Response: Immediate Actions

In the event of an accidental exposure, prompt and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[15]

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Personal Protective Equipment – Lab Safety. Retrieved from [Link]

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. Retrieved from [Link]

  • Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • National Institutes of Health. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Tert-butyl 3-formyl-4-hydroxyphenylcarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.